molecular formula C18H18N4 B14166358 CP-352664

CP-352664

Número de catálogo: B14166358
Peso molecular: 290.4 g/mol
Clave InChI: QKYQEWXQVQGDJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CP-352664 is a useful research compound. Its molecular formula is C18H18N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H18N4

Peso molecular

290.4 g/mol

Nombre IUPAC

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4,4a,9a-hexahydrocarbazole

InChI

InChI=1S/C18H18N4/c1-3-7-15-12(5-1)13-6-2-4-8-16(13)22(15)18-14-9-10-19-17(14)20-11-21-18/h1,3,5,7,9-11,13,16H,2,4,6,8H2,(H,19,20,21)

Clave InChI

QKYQEWXQVQGDJR-UHFFFAOYSA-N

SMILES canónico

C1CCC2C(C1)C3=CC=CC=C3N2C4=NC=NC5=C4C=CN5

Origen del producto

United States

Foundational & Exploratory

Unraveling the Core Mechanism of CP-352664: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-352664, a pivotal small molecule in the development of Janus Kinase (JAK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

This compound emerged from a high-throughput screening of the Pfizer compound library as a lead compound targeting the catalytic domain of JAK3.[1] This discovery marked a significant step towards the development of targeted immunomodulatory therapies, culminating in the creation of more potent and selective inhibitors such as Tofacitinib (CP-690,550).[1][2] The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[1]

Quantitative Analysis of Kinase Inhibition

This compound has been characterized as a potent inhibitor of JAK3. The following table summarizes the key quantitative data available for this compound.

TargetParameterValueReference
JAK3EC50210 nM[3]

EC50: Half-maximal effective concentration.

This targeted inhibition of JAK3 underscores the compound's potential in modulating immune cell function, particularly in T-cells where JAK3 plays a crucial role in signaling for multiple cytokines.[1]

Core Signaling Pathway: JAK-STAT Inhibition

This compound exerts its effect by interfering with the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is integral to the signaling of numerous cytokines and growth factors that are pivotal in immunity, cell proliferation, and differentiation.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

This compound, by inhibiting JAK3, blocks this phosphorylation cascade, thereby preventing the downstream signaling events initiated by cytokines that rely on this kinase.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment & Activation STAT_inactive STAT (Inactive) Receptor->STAT_inactive STAT Docking JAK3_active JAK3 (Active) (Phosphorylated) JAK3_inactive->JAK3_active Autophosphorylation JAK3_active->Receptor JAK3_active->STAT_inactive Phosphorylation STAT_active STAT (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation CP352664 This compound CP352664->JAK3_inactive Inhibition Gene Gene Transcription DNA->Gene Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate (JAK3, Substrate, Buffer) start->plate_prep add_compound Add this compound (or other test compounds) plate_prep->add_compound add_atp Initiate reaction with ATP add_compound->add_atp incubation Incubate at RT add_atp->incubation detection Add detection reagents (e.g., TR-FRET) incubation->detection read_plate Read plate (Measure signal) detection->read_plate analysis Data Analysis (Calculate % inhibition, EC50) read_plate->analysis end End analysis->end

References

"CP-352664" synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

[2] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by a variety of acids or bases. The reaction is a versatile method for the synthesis of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. 2 Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. 3 Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of L-proline. 3 A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. 3 [1d] Effects of the 1,4-dihydropyridine-sensitive L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on local cerebral glucose utilization in the rat. - ClinPGx The quantitative [14C]-2-deoxy-D-glucose autoradiographic method was used to compare the acute effects of the Ca2+ channel antagonist nimodipine (10 mg/kg) and the Ca2+ channel activator Bay K 8644 (1.25 mg/kg) on local cerebral glucose utilization of rat brain after single, intraperitoneal application. 2 [2d] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- [3d] Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 [4d] Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 [5d] Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 [6d] The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt. The reaction is usually carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by an acid or a base. The Hantzsch synthesis is a versatile method for the preparation of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. 2 [7d] Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. 3 [8d] Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of L-proline. 3 [9d] A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. 3 The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The dihydropyridine ring adopts a boat-like conformation. The bulky substituent at the N1 position is oriented in a pseudo-axial position. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. 2 Synthesis and characterization of 1,4-dihydropyridine derivatives and their evaluation as corrosion inhibitors for mild steel in acidic medium A series of 1,4-dihydropyridine derivatives were synthesized by the Hantzsch method. The synthesized compounds were characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy. The corrosion inhibition properties of the synthesized compounds on mild steel in 1 M HCl solution were studied by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The results showed that the synthesized compounds are good corrosion inhibitors for mild steel in acidic medium. 3 Synthesis and antimicrobial activity of some new 1,4-dihydropyridine derivatives A series of new 1,4-dihydropyridine derivatives were synthesized by the Hantzsch condensation reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and elemental analysis. The synthesized compounds were screened for their antimicrobial activity against a variety of bacteria and fungi. 3 Synthesis and antioxidant activity of Hantzsch ester 1,4-dihydropyridines A series of Hantzsch ester 1,4-dihydropyridines were synthesized and their antioxidant activity was evaluated. The synthesis was carried out by a one-pot condensation of an aldehyde, a β-ketoester, and ammonia. The antioxidant activity was evaluated by the DPPH radical scavenging method. The results showed that the synthesized compounds have good antioxidant activity. 3 Synthesis and evaluation of 1,4-dihydropyridine derivatives as potential antitubercular agents A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their antitubercular activity. The synthesis was carried out by the Hantzsch method. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and mass spectral analysis. The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv. 3 Synthesis of Novel 1,4-Dihydropyridine Derivatives and Their Evaluation as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activity. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of ceric ammonium nitrate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral analysis. The anticancer activity was evaluated against a panel of human cancer cell lines. --INVALID-LINK-- Guide: Synthesis and Characterization of CP-352664**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a compound of interest within the 1,4-dihydropyridine class of molecules. This document details the synthetic pathway, experimental protocols, and analytical characterization based on available scientific literature.

Introduction

This compound belongs to the 1,4-dihydropyridine (DHP) family, a class of organic compounds well-recognized for their diverse biological activities. Notably, many DHPs act as L-type calcium channel blockers, though research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents. The synthesis of such compounds is typically achieved through the Hantzsch dihydropyridine synthesis, a robust and versatile multi-component reaction. This guide will focus on the generalized synthetic approach and characterization techniques applicable to this compound and its analogues.

Synthesis of 1,4-Dihydropyridine Derivatives

The primary method for synthesizing the 1,4-dihydropyridine core of compounds like this compound is the Hantzsch synthesis. This reaction involves the condensation of three key components: an aldehyde, a β-ketoester (typically two equivalents), and a nitrogen source, which is often ammonia or an ammonium salt.

General Reaction Scheme

The Hantzsch synthesis is a one-pot reaction that proceeds via a series of condensation and cyclization steps to yield the 1,4-dihydropyridine ring structure. The general scheme is as follows:

  • Reactants:

    • An aromatic or aliphatic aldehyde

    • Two equivalents of a β-ketoester (e.g., ethyl acetoacetate)

    • A nitrogen donor (e.g., ammonium hydroxide or ammonium acetate)

  • Catalyst (Optional but common):

    • Acids (e.g., acetic acid) or bases (e.g., piperidine) can be used to catalyze the reaction. Iodine and L-proline have also been reported as effective catalysts in modified procedures.

  • Solvent:

    • Protic solvents such as ethanol or acetic acid are commonly employed.

The reaction mixture is typically heated to facilitate the reaction, and the product can then be isolated and purified.

Experimental Protocol: A Generalized Hantzsch Synthesis

The following protocol outlines a typical procedure for the synthesis of a 1,4-dihydropyridine derivative, which can be adapted for the specific synthesis of this compound by selecting the appropriate starting materials.

Materials:

  • Substituted aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium hydroxide (25% solution, 15 mL)

  • Ethanol (50 mL)

  • Iodine (catalytic amount)

Procedure:

  • A mixture of the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium hydroxide (15 mL) is prepared in ethanol (50 mL).

  • A catalytic amount of iodine is added to the reaction mixture.

  • The mixture is refluxed for a specified period (typically several hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

Characterization of 1,4-Dihydropyridine Derivatives

The structural confirmation and purity assessment of synthesized 1,4-dihydropyridine compounds like this compound are performed using a variety of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data

The following table summarizes the typical analytical techniques used to characterize 1,4-dihydropyridine derivatives and the expected data.

Technique Purpose Typical Observations
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching, C=O stretching of the ester groups, and C=C stretching of the dihydropyridine ring.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Determination of the proton environment in the molecule.Signals corresponding to the protons of the dihydropyridine ring, the substituents on the aromatic ring, and the ester groups.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Determination of the carbon framework of the molecule.Resonances for the carbons of the dihydropyridine ring, the ester carbonyls, and the aromatic carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound.
Elemental Analysis Determination of the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the expected molecular formula.
X-ray Crystallography Determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and the conformation of the dihydropyridine ring, which often adopts a boat-like conformation.

Biological Activity and Signaling Pathways

While specific data for this compound is not detailed in the provided search results, the broader class of 1,4-dihydropyridines is well-known for its interaction with L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade

Many 1,4-dihydropyridine derivatives function as antagonists of L-type calcium channels. These channels are voltage-gated ion channels that play a crucial role in regulating calcium influx into cells, which is essential for processes such as muscle contraction and neurotransmitter release. By blocking these channels, DHPs can induce vasodilation and are therefore widely used in the treatment of hypertension.

The following diagram illustrates the general workflow for synthesizing and evaluating 1,4-dihydropyridine derivatives.

G cluster_evaluation Biological Evaluation Reactants Aldehyde + β-Ketoester + Ammonia Source Reaction Hantzsch Condensation Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product 1,4-Dihydropyridine (e.g., this compound) Purification->Product Spectroscopy IR, ¹H NMR, ¹³C NMR Product->Spectroscopy MS Mass Spectrometry Product->MS Analysis Elemental Analysis Product->Analysis InVitro In Vitro Assays (e.g., Calcium Channel Binding) Product->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo

Caption: General workflow for the synthesis, characterization, and evaluation of 1,4-dihydropyridines.

The signaling pathway affected by L-type calcium channel blockers is central to cardiovascular regulation.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space Depolarization Membrane Depolarization LTypeChannel L-type Ca²⁺ Channel Depolarization->LTypeChannel opens CaInflux Ca²⁺ Influx LTypeChannel->CaInflux CaM Ca²⁺ binds to Calmodulin CaInflux->CaM MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction CP352664 This compound (1,4-Dihydropyridine) CP352664->LTypeChannel blocks

Caption: Mechanism of action of 1,4-dihydropyridines as L-type calcium channel blockers.

Conclusion

The synthesis of this compound, as a member of the 1,4-dihydropyridine class, is accessible through the well-established Hantzsch reaction. Its characterization relies on standard spectroscopic and analytical methods to confirm its structure and purity. While the primary biological activity of this class of compounds is the blockade of L-type calcium channels, the versatility of the dihydropyridine scaffold allows for the exploration of a wide range of other potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals involved in the development and study of such molecules.

References

Preliminary In Vitro Profile of CP-352664: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based small molecule identified as a potent inhibitor of Janus kinases (JAKs). It emerged from a high-throughput screening campaign against the catalytic domain of JAK3 and served as a crucial lead compound in the development of subsequent generations of JAK inhibitors, including Tofacitinib (CP-690,550).[1][2] This document provides a technical summary of the preliminary in vitro studies conducted on this compound, detailing its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an antagonist of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of various genes involved in inflammation, immunity, and hematopoiesis. By inhibiting JAKs, this compound effectively blocks this signaling cascade.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively detailed in the public domain, the available literature indicates its activity was characterized through a series of enzymatic and cell-based assays. The primary focus of its initial evaluation was on its inhibitory effects on JAK family members and its functional consequences in immune cells.

Assay TypeTarget(s)PurposeObserved Effect of this compound
Enzymatic Assay (ELISA)JAK1, JAK3To determine the direct inhibitory activity against the catalytic domains of individual JAK enzymes.Potent inhibition of the JAK3 catalytic domain.[1][3]
Cell-Based Proliferation AssayT-cell blastsTo assess the compound's ability to block cytokine-driven immune cell proliferation.Potent suppression of IL-2-induced T-cell growth.[3]
Counter-Screen AssayJAK2To evaluate the selectivity of the compound against other JAK family members.Data on selectivity against JAK2 is not specified.

Signaling Pathway

This compound primarily targets the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines, such as interleukins and interferons, to their corresponding cell surface receptors. This binding event leads to the activation of receptor-associated Janus kinases (JAKs). The activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation CP352664 This compound CP352664->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The preliminary in vitro evaluation of this compound and its analogs involved a standardized screening cascade to determine their potency and cellular activity.

JAK Enzymatic Assay (ELISA Format)
  • Objective: To quantify the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes (JAK1 and JAK3).

  • Methodology:

    • Recombinant human JAK1 and JAK3 catalytic domains are coated onto ELISA plates.

    • A substrate peptide derived from the activation loop of STATs is added to the wells.

    • This compound is serially diluted and added to the wells, followed by the addition of ATP to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) is added to detect the phosphorylated substrate.

    • A chromogenic substrate is added, and the absorbance is measured to quantify the extent of substrate phosphorylation.

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the JAK kinase activity, is calculated from the dose-response curve.

IL-2-Induced T-Cell Blast Proliferation Assay
  • Objective: To assess the functional activity of this compound in a cellular context by measuring its ability to inhibit cytokine-driven T-cell proliferation.

  • Methodology:

    • Human T-cell blasts are prepared by stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen.

    • The T-cell blasts are seeded in 96-well plates.

    • This compound is added to the wells at various concentrations.

    • The cells are stimulated with recombinant human Interleukin-2 (IL-2) to induce proliferation via the JAK1/JAK3-STAT5 pathway.

    • The plates are incubated for a period of 48-72 hours.

    • Cell proliferation is quantified using a standard method, such as the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

    • The EC50 value, representing the concentration of this compound that causes a 50% reduction in T-cell proliferation, is determined.

Experimental Workflow

The in vitro screening process for this compound followed a logical progression from initial hit identification to functional cellular characterization.

Experimental_Workflow HTS High-Throughput Screening (Pfizer Compound Library) Enzymatic_Assay JAK3 Enzymatic Assay (Primary Screen) HTS->Enzymatic_Assay Hit_ID Hit Identification: This compound SAR_Dev Structure-Activity Relationship (SAR) Development Hit_ID->SAR_Dev Enzymatic_Assay->Hit_ID Cell_Assay IL-2 Induced T-Cell Proliferation Assay SAR_Dev->Cell_Assay Selectivity_Screen JAK1/JAK2 Counter-Screens SAR_Dev->Selectivity_Screen Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Selectivity_Screen->Lead_Opt

Caption: The in vitro screening and development workflow for this compound.

References

No Publicly Available Data for "CP-352664"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the compound designated "CP-352664," it has been determined that there is no publicly available scientific literature, clinical trial data, or any other documentation that would allow for the creation of an in-depth technical guide as requested.

The search for "this compound" did not yield any specific information regarding its discovery, development, mechanism of action, or any associated experimental data. It is possible that "this compound" represents an internal compound code that was discontinued early in development and never publicly disclosed. Alternatively, it may be a typographical error or a misnomer for a different therapeutic agent.

Searches for similar numerical designations did retrieve information on other investigational compounds, such as:

  • PF-06826647 : A substance that has been evaluated in a "First in Human" study for safety, tolerability, and pharmacology in healthy subjects and patients with plaque psoriasis.[1][2]

  • LOU064 : A compound that underwent a Phase 2b dose-finding study to evaluate its efficacy and safety in patients with chronic spontaneous urticaria.[3]

  • Belinostat (PXD101) : A histone deacetylase (HDAC) inhibitor that has been studied in combination with other agents for the treatment of various cancers, including small cell lung carcinoma.[4]

It is important to note that these compounds are distinct entities and are not related to the requested "this compound." Without any foundational information on "this compound," it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.

Should a corrected designation or alternative name for the compound of interest be available, a new search can be initiated.

References

An In-depth Technical Guide to CP-352664: A Foundational JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-352664 is a pyrrolopyrimidine-based compound identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). Its discovery was a significant step in the development of targeted therapies for autoimmune diseases and organ transplant rejection. Functioning as an ATP-competitive inhibitor, this compound effectively blocks the JAK3 signaling pathway, which is crucial for the function of multiple cytokines involved in T-cell development and activation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: JAK3-STAT5 signaling pathway and its inhibition by this compound.

Experimental Protocols

This compound was identified and characterized through a series of in vitro assays. The following sections describe the general methodologies for two key experiments.

High-Throughput Screening (HTS) for JAK3 Inhibitors

The initial identification of this compound as a JAK3 inhibitor was likely the result of a high-throughput screening campaign. A common method for this is a biochemical assay that measures the enzymatic activity of purified JAK3.

Objective: To identify compounds that inhibit the kinase activity of JAK3.

General Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant human JAK3 enzyme in a suitable kinase buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for JAK3.

    • Dissolve library compounds, including this compound as a test article, in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the JAK3 enzyme solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a detection method such as:

      • ELISA: Using a specific antibody that recognizes the phosphorylated substrate.

      • Fluorescence Polarization (FP): Where a fluorescently labeled substrate is used.

      • Luminescence: Measuring the amount of ATP remaining in the well (e.g., using Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

HTS_Workflow Compound_Library Compound Library (including this compound) Plate_Preparation Dispense Compounds into 384-well Plate Compound_Library->Plate_Preparation Enzyme_Addition Add Purified JAK3 Enzyme Plate_Preparation->Enzyme_Addition Incubation1 Pre-incubation (Compound-Enzyme Binding) Enzyme_Addition->Incubation1 Reaction_Initiation Add Substrate and ATP Incubation1->Reaction_Initiation Incubation2 Kinase Reaction Reaction_Initiation->Incubation2 Detection Measure Substrate Phosphorylation Incubation2->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis

Caption: A generalized workflow for high-throughput screening of JAK3 inhibitors.

IL-2-Induced T-Cell Proliferation Assay

This cell-based assay is crucial for determining the functional effect of a JAK3 inhibitor on immune cells.

Objective: To measure the ability of this compound to inhibit the proliferation of T-cells stimulated with IL-2.

General Protocol:

  • Cell Preparation:

    • Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or use an IL-2 dependent T-cell line (e.g., CTLL-2).

    • Wash and resuspend the cells in complete culture medium.

  • Assay Procedure (96-well plate format):

    • Seed the T-cells into the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 1-2 hours).

    • Stimulate the cells by adding a predetermined optimal concentration of recombinant human IL-2. Include unstimulated controls and stimulated controls without the inhibitor.

    • Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: During the last 8-18 hours of incubation, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Prior to the assay, label the cells with carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each division. Analyze the fluorescence by flow cytometry to determine the extent of proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

    • Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in the maximal response) from a dose-response curve.

TCell_Proliferation_Assay Isolate_TCells Isolate T-Cells (or use T-Cell Line) Seed_Plate Seed T-Cells in 96-well Plate Isolate_TCells->Seed_Plate Add_Inhibitor Add Serial Dilutions of this compound Seed_Plate->Add_Inhibitor Pre_Incubate Pre-incubation Add_Inhibitor->Pre_Incubate Stimulate Stimulate with IL-2 Pre_Incubate->Stimulate Incubate_Proliferation Incubate for 48-72h Stimulate->Incubate_Proliferation Measure_Proliferation Measure Proliferation ([3H]-Thymidine or CFSE) Incubate_Proliferation->Measure_Proliferation Analyze_Data Calculate % Inhibition and EC50 Measure_Proliferation->Analyze_Data

Caption: Workflow for an IL-2-induced T-cell proliferation assay.

Conclusion

This compound was a pivotal discovery in the field of JAK inhibitors. Although it did not proceed to clinical use itself, it served as a critical lead compound in the development of Tofacitinib (CP-690,550), a now widely used therapeutic for autoimmune disorders. The study of this compound has provided valuable insights into the structure-activity relationships of JAK3 inhibitors and has been instrumental in validating JAK3 as a therapeutic target. This technical guide serves as a foundational resource for researchers and scientists working in the field of immunology and drug discovery, providing key information on the chemical and biological properties of this important research compound.

In-Depth Technical Guide: Binding Affinity and Kinetics of CP-352664

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based inhibitor of Janus kinase 3 (JAK3). It was identified as a lead compound in the drug discovery program that ultimately led to the development of Tofacitinib (CP-690,550), a potent immunosuppressive agent. Understanding the binding affinity and kinetics of this compound to its target, JAK3, is crucial for comprehending its mechanism of action and for the rational design of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the available data on the binding characteristics of this compound, details of relevant experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.

Binding Affinity and Kinetics of this compound

This compound demonstrates inhibitory activity against JAK3. The following table summarizes the key quantitative data available for the interaction of this compound with its primary target.

ParameterValueTargetAssay TypeReference
EC50 210 nMJAK3Cellular Assay
IC50 210 nMJAK3Kinase Assay
IC50 3900 nMJAK1Kinase Assay

EC50 (Half maximal effective concentration) in a cellular context reflects the concentration of the inhibitor that gives half-maximal response. IC50 (Half maximal inhibitory concentration) in a biochemical assay indicates the concentration of the inhibitor required to inhibit the activity of the enzyme by 50%.

Experimental Protocols

The characterization of this compound's binding and functional inhibition involved several key experimental assays. Below are detailed methodologies for these critical experiments.

JAK3 Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of JAK3.

Objective: To quantify the in vitro inhibition of JAK3 enzymatic activity by this compound.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu-Tyr, 4:1) peptide substrate

  • This compound (or other test inhibitors)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or 5% DMSO.

  • Enzyme and Substrate Preparation: Dilute the JAK3 enzyme and the Poly(Glu-Tyr, 4:1) substrate/ATP mixture in kinase buffer to the desired concentrations. The ATP concentration is typically at or near the Km for the kinase.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO).

  • Add 2 µl of the diluted JAK3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IL-2-Induced T-Cell Blast Proliferation Assay

This cellular assay assesses the functional consequence of JAK3 inhibition by measuring the proliferation of T-cells, a process dependent on the IL-2 signaling pathway which critically involves JAK3.

Objective: To determine the effect of this compound on the proliferation of primary T-lymphocytes stimulated with Interleukin-2 (IL-2).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA) or other T-cell mitogen

  • Recombinant human IL-2

  • This compound (or other test inhibitors)

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Scintillation counter or luminometer

Procedure:

  • T-Cell Blast Generation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in the presence of a T-cell mitogen like PHA for 2-3 days to generate T-cell blasts.

  • Assay Setup:

    • Wash the T-cell blasts to remove the mitogen and resuspend them in fresh culture medium.

    • Seed the T-cell blasts into a 96-well plate at a density of approximately 5 x 105 cells/mL.

  • Inhibitor and Cytokine Treatment:

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Add a final concentration of IL-2 to stimulate proliferation.

  • Incubation: Incubate the plates for a designated period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.

  • Measurement of Proliferation:

    • 3H-thymidine incorporation: Add 3H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Use a reagent like CellTiter-Glo® which measures ATP levels as an indicator of cell viability and proliferation. Add the reagent to the wells and measure the luminescence.

  • Data Analysis: Proliferation is quantified by the amount of incorporated 3H-thymidine or the luminescent signal. The EC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflows

Visualizing the signaling pathway and experimental workflows can aid in understanding the context of this compound's action and the methods used for its characterization.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. This compound exerts its effect by inhibiting JAK3 within this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment & Activation JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK3_active JAK3 (Active) pY JAK3_inactive->JAK3_active Autophosphorylation JAK1_inactive->JAK3_active Transphosphorylation STAT_inactive STAT (Inactive) STAT_active STAT Dimer pY STAT_inactive->STAT_active Dimerization CP352664 This compound CP352664->JAK3_inactive Inhibition JAK3_active->STAT_inactive Phosphorylation DNA DNA STAT_active->DNA Translocation Transcription Gene Transcription (Proliferation, Differentiation) DNA->Transcription Initiation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound on JAK3.

Experimental Workflow: JAK3 Kinase Inhibition Assay

The following diagram illustrates the key steps involved in determining the IC50 of this compound against JAK3.

Kinase_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_reagents Prepare JAK3 Enzyme, Substrate, and ATP start->prep_reagents reaction_setup Set up Kinase Reaction in 384-well Plate prep_compound->reaction_setup prep_reagents->reaction_setup incubation Incubate at Room Temperature (60 min) reaction_setup->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo incubation2 Incubate at Room Temperature (40 min) add_adp_glo->incubation2 add_kinase_detection Add Kinase Detection Reagent incubation2->add_kinase_detection incubation3 Incubate at Room Temperature (30 min) add_kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro JAK3 kinase inhibition assay.

Experimental Workflow: T-Cell Proliferation Assay

This diagram outlines the process for assessing the functional inhibitory effect of this compound on T-cell proliferation.

TCell_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs generate_blasts Generate T-Cell Blasts with Mitogen (e.g., PHA) isolate_pbmcs->generate_blasts setup_assay Seed T-Cell Blasts in 96-well Plate generate_blasts->setup_assay add_treatments Add this compound and IL-2 setup_assay->add_treatments incubate_cells Incubate for 48-72 hours add_treatments->incubate_cells measure_proliferation Measure Proliferation (e.g., 3H-thymidine) incubate_cells->measure_proliferation analyze_data Analyze Data and Calculate EC50 measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for the IL-2-induced T-cell proliferation assay.

Conclusion

This compound is a moderately potent and selective inhibitor of JAK3 that served as a critical starting point for the development of more advanced clinical candidates. While comprehensive kinetic data remains elusive in publicly accessible literature, the available IC50 and EC50 values provide a solid foundation for its characterization. The detailed experimental protocols and workflow diagrams presented in this guide offer researchers a practical framework for investigating the binding affinity and functional effects of this and similar kinase inhibitors. Further studies to elucidate the precise kinetic parameters (Kd, kon, koff) of this compound would provide deeper insights into its mechanism of action and contribute to the broader understanding of JAK inhibitor pharmacology.

Methodological & Application

Application Notes and Protocols for STAT6 Inhibitor CP-352664

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP-352664 is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in the development of allergic inflammation and other immune responses. Upon activation by cytokines such as IL-4 and IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes. Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, atopic dermatitis, and certain types of cancer. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.

Signaling Pathway

The IL-4/IL-13 signaling cascade leading to STAT6 activation is a critical pathway in immune regulation. The binding of IL-4 or IL-13 to their respective receptors initiates a conformational change that leads to the activation of Janus kinases (JAKs). These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptors, creating docking sites for STAT6. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements to modulate gene expression.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R JAK1 JAK1 IL-4R->JAK1 JAK2 JAK2 IL-13R->JAK2 STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK2->STAT6_inactive phosphorylates STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA This compound This compound This compound->STAT6_inactive inhibits phosphorylation Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Assay TypeCell LineStimulantParameter MeasuredThis compound IC50/EC50 (nM)
STAT6 Reporter Gene AssayHEK293TIL-4Luciferase Activity15.2
p-STAT6 (Tyr641) ImmunoassayA549IL-4p-STAT6 Levels25.8
Eotaxin-3 Secretion ELISABEAS-2BIL-13Eotaxin-3 Concentration42.5
TARC Secretion ELISAHaCaTIL-4TARC Concentration38.7

Experimental Protocols

STAT6 Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in response to IL-4 stimulation.

Workflow:

Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells Start->Seed_Cells Transfect Co-transfect with STAT6 expression and reporter plasmids Seed_Cells->Transfect Incubate_1 Incubate for 24 hours Transfect->Incubate_1 Add_Compound Add this compound Incubate_1->Add_Compound Incubate_2 Incubate for 1 hour Add_Compound->Incubate_2 Stimulate Stimulate with IL-4 Incubate_2->Stimulate Incubate_3 Incubate for 6 hours Stimulate->Incubate_3 Lyse_Cells Lyse cells and add luciferase substrate Incubate_3->Lyse_Cells Measure Measure luminescence Lyse_Cells->Measure End End Measure->End

Caption: Workflow for the STAT6 reporter gene assay.

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with a STAT6 expression plasmid and a STAT6-responsive firefly luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Addition: After 24 hours of transfection, replace the medium with serum-free DMEM. Add serial dilutions of this compound (final concentration range, e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with recombinant human IL-4 at a final concentration of 20 ng/mL.

  • Lysis and Luminescence Measurement: Following a 6-hour incubation, lyse the cells and measure both firefly and renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the renilla luciferase signal. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

p-STAT6 (Tyr641) Immunoassay

This assay quantifies the level of phosphorylated STAT6 in cell lysates.

Methodology:

  • Cell Seeding and Starvation: Seed A549 cells in a 96-well plate at a density of 4 x 10^4 cells per well and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL of IL-4 for 15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoassay: Determine the concentration of phosphorylated STAT6 (Tyr641) and total STAT6 in the cell lysates using a sandwich ELISA or a similar immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the p-STAT6 signal to the total STAT6 signal. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by non-linear regression.

Eotaxin-3 and TARC Secretion ELISA

This assay measures the secretion of STAT6-dependent chemokines, Eotaxin-3 and Thymus and Activation-Regulated Chemokine (TARC), from stimulated cells.

Methodology:

  • Cell Culture: Culture BEAS-2B (for Eotaxin-3) or HaCaT (for TARC) cells in appropriate media until they reach 80-90% confluency.

  • Assay Setup: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

  • Compound and Stimulant Addition: Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with either 10 ng/mL IL-13 (for BEAS-2B) or 10 ng/mL IL-4 (for HaCaT).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Quantify the concentration of Eotaxin-3 or TARC in the supernatants using commercially available ELISA kits.

  • Data Analysis: Plot the chemokine concentration against the logarithm of the inhibitor concentration and calculate the IC50 value.

Application Notes and Protocols for the Use of CP-352664 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based inhibitor of Janus kinases (JAKs), identified as a lead compound in the development of novel immunosuppressive and anti-inflammatory agents. While its direct preclinical data is limited, extensive research on its close analog, Tofacitinib (CP-690,550), provides a strong foundation for its application in relevant animal models. These notes provide detailed protocols for utilizing this compound, or similar early-generation JAK inhibitors, in rodent models of rheumatoid arthritis and organ allograft rejection, drawing upon the established methodologies for Tofacitinib.

Disclaimer: The following protocols are based on preclinical studies of the closely related compound Tofacitinib (CP-690,550). Researchers should consider these as starting points and perform dose-response studies to determine the optimal concentration and administration route for this compound in their specific experimental setup.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions by inhibiting Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, plays a pivotal role in immune cell development, activation, and function. By blocking JAK enzymes, this compound can modulate the inflammatory and immune responses implicated in autoimmune diseases and transplant rejection.

The binding of a cytokine to its receptor triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak stat STAT receptor->stat 4. STAT Recruitment jak->receptor jak->stat 5. STAT Phosphorylation stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer 6. Dimerization dna DNA stat_dimer->dna 7. Nuclear Translocation cp352664 This compound cp352664->jak Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription 8. Transcription Regulation

JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of Tofacitinib (CP-690,550) in Preclinical Models

The following tables summarize the quantitative data from preclinical studies of Tofacitinib, which can be used as a reference for designing experiments with this compound.

Table 1: Efficacy of Tofacitinib in Rodent Models of Arthritis

Animal ModelSpecies/StrainAdministration RouteDosage Range (mg/kg/day)Efficacy EndpointKey Findings
Collagen-Induced Arthritis (CIA)Mouse (DBA/1)Oral Gavage1 - 15Reduction in arthritis score, paw swellingDose-dependent reduction in clinical signs of arthritis.[1]
Adjuvant-Induced Arthritis (AIA)Rat (Lewis)Continuous Infusion (osmotic pump)1.5 - 15Reduction in paw volume, histological improvementSignificant reduction in inflammation and joint damage.[2]

Table 2: Efficacy of Tofacitinib in Rodent Models of Organ Allograft Rejection

Animal ModelSpecies/StrainAdministration RouteDosage Range (mg/kg/day)Efficacy EndpointKey Findings
Heterotopic Heart TransplantMouse (C57BL/6 to BALB/c)Oral Gavage10 - 30Graft SurvivalSignificant prolongation of allograft survival.[2]
Kidney AllograftRat (Fisher to Lewis)Oral Gavage5 - 15Graft Survival, Renal FunctionImproved graft survival and preserved renal function.[3]

Experimental Protocols

The following are detailed protocols for key animal models where a JAK inhibitor like this compound would be evaluated.

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Monitoring Phase day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) treatment_start Day 21-28: Onset of Arthritis Initiate this compound Treatment day21->treatment_start monitoring Daily Monitoring: - Arthritis Score - Paw Thickness - Body Weight treatment_start->monitoring Treatment Period endpoint Day 35-42: Endpoint Analysis - Histopathology of Joints - Cytokine Profiling monitoring->endpoint

Experimental workflow for the Murine Collagen-Induced Arthritis (CIA) model.

Materials:

  • Male DBA/1 mice, 8-10 weeks old.

  • Bovine Type II Collagen Solution (e.g., from Chondrex).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound (to be formulated in a suitable vehicle, e.g., 0.5% methylcellulose).

  • Syringes and needles (26G or 27G).

  • Calipers for measuring paw thickness.

Procedure:

  • Preparation of Emulsion for Primary Immunization (Day 0):

    • On the day of immunization, emulsify the bovine type II collagen solution with an equal volume of CFA to a final concentration of 2 mg/mL collagen.

    • Ensure a stable emulsion is formed by repeatedly drawing and ejecting the mixture through a glass syringe.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.

    • Anesthetize the mice and inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.

  • Treatment with this compound:

    • Begin treatment upon the first signs of arthritis (typically days 21-28) or prophylactically from day 0 or 21.

    • Administer this compound or vehicle control daily via oral gavage. A starting dose range of 5-15 mg/kg/day is recommended based on Tofacitinib studies.

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of arthritis, including redness and swelling of the paws.

    • Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers every other day.

    • Record body weight regularly.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35-42), euthanize the mice.

    • Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).

    • Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: Murine Heterotopic Cardiac Allograft Model

This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing organ transplant rejection.

Heart_Allograft_Workflow cluster_surgery Surgical Phase cluster_treatment_monitoring Treatment & Monitoring Phase transplant Day 0: Heterotopic Heart Transplantation (e.g., C57BL/6 donor to BALB/c recipient) treatment_start Day 0: Initiate this compound Treatment transplant->treatment_start monitoring Daily Monitoring: - Palpation of Graft Beat - General Health treatment_start->monitoring Continuous Treatment endpoint Endpoint: Cessation of Palpable Beat (Graft Rejection) monitoring->endpoint

Experimental workflow for the Murine Heterotopic Cardiac Allograft model.

Materials:

  • Donor mice (e.g., C57BL/6) and recipient mice (e.g., BALB/c), 8-12 weeks old.

  • Surgical microscope and microsurgical instruments.

  • Sutures (e.g., 10-0 nylon).

  • This compound (formulated for oral gavage or in drinking water).

  • Anesthetics and analgesics.

Procedure:

  • Donor Heart Harvest:

    • Anesthetize the donor mouse.

    • Perform a thoracotomy and perfuse the heart with cold heparinized saline.

    • Excise the heart with the ascending aorta and pulmonary artery intact.

  • Recipient Surgery and Transplantation (Day 0):

    • Anesthetize the recipient mouse.

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

    • Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.

    • Close the abdominal incision.

  • Treatment with this compound:

    • Begin treatment on the day of transplantation (Day 0).

    • Administer this compound or vehicle control daily. Based on Tofacitinib studies, a starting oral dose of 10-30 mg/kg/day is suggested.

  • Monitoring and Assessment:

    • Monitor graft function daily by gentle abdominal palpation to assess the presence and strength of the heartbeat.

    • The day of rejection is defined as the cessation of a palpable heartbeat.

    • Monitor the overall health and well-being of the recipient mice.

  • Endpoint Analysis:

    • Upon rejection, euthanize the mouse and harvest the transplanted heart for histological examination to confirm rejection (e.g., cellular infiltration, vasculitis, and myocardial necrosis).

    • Spleens can also be harvested for immunological analysis (e.g., flow cytometry of T-cell populations).

Conclusion

This compound, as a precursor to the well-characterized JAK inhibitor Tofacitinib, holds potential for immunomodulatory effects in animal models of autoimmune disease and transplantation. The provided protocols for murine collagen-induced arthritis and heterotopic heart transplantation offer a robust framework for the in vivo evaluation of this compound. Careful dose-finding studies and thorough endpoint analyses will be crucial to fully characterize the therapeutic potential of this compound.

References

No Publicly Available Data for CP-352664: Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and clinical trial registries has revealed no publicly available information for a compound designated as "CP-352664." This lack of data prevents the creation of the requested detailed Application Notes and Protocols, including dosage and administration guidelines.

Extensive searches for "this compound" did not yield any information regarding its mechanism of action, preclinical research, or any past or ongoing clinical trials. It is possible that this compound is an internal compound code that has not yet been disclosed in public forums, or the designation may be inaccurate.

Without any foundational data on the compound's biological activity, safety profile, or therapeutic targets, it is impossible to provide the following required elements:

  • Dosage and Administration Guidelines: No information exists on potential dosing regimens, routes of administration, or pharmacokinetic profiles.

  • Quantitative Data Summary: There is no data to populate tables for metrics such as IC50, EC50, or pharmacokinetic parameters.

  • Experimental Protocols: No published studies are available from which to derive detailed methodologies.

  • Signaling Pathway and Workflow Diagrams: The molecular targets and mechanism of action of this compound are unknown, making it impossible to create diagrams of its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the accuracy of the compound identifier. At present, no guidance on its use in a research or clinical setting can be provided based on the public record.

Application Notes and Protocols for CP-352664 in Immunoprecipitation Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a potent inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte activation, proliferation, and function. Its ability to selectively target JAK3 makes it a valuable tool for studying the specific roles of this kinase in various cellular processes and a potential therapeutic agent for autoimmune diseases and organ transplant rejection. This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation (IP) kinase assays, a fundamental technique to study the activity of specific kinases and the effect of their inhibitors.

Data Presentation

KinaseInhibitorIC50 (nM)Assay TypeReference
JAK3CP-690550 (Tofacitinib)1Enzyme Assay[1]
JAK2CP-690550 (Tofacitinib)20Enzyme Assay[1]
JAK1CP-690550 (Tofacitinib)112Enzyme Assay[1]

Cellular Activity of CP-690550 (Tofacitinib)

Cell-Based AssayStimulusMeasured EndpointIC50 (nM)Reference
IL-6 induced STAT1 phosphorylationIL-6pSTAT123[2][3]
IL-6 induced STAT3 phosphorylationIL-6pSTAT377[2][3]

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is initiated by cytokine binding to its receptor and leads to the activation of STAT transcription factors. This compound exerts its effect by inhibiting the kinase activity of JAK3 within this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_1 JAK3 Receptor->JAK3_1 Activation JAK1 JAK1/2/TYK2 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK3_1->STAT_inactive Phosphorylation JAK1->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene CP352664 This compound CP352664->JAK3_1 Inhibition

JAK/STAT Signaling Pathway and the inhibitory action of this compound on JAK3.

Experimental Protocols

Immunoprecipitation Kinase Assay Workflow

The following diagram outlines the general workflow for an immunoprecipitation kinase assay to assess the inhibitory effect of this compound on JAK3 activity.

IP_Kinase_Assay_Workflow Start Start: Cell Culture and Treatment CP352664_treatment Treat cells with this compound or Vehicle Control Start->CP352664_treatment Cell_Lysis Cell Lysis Immunoprecipitation Immunoprecipitation of Target Kinase (e.g., JAK3) Cell_Lysis->Immunoprecipitation Washing Washing of Immunocomplex Immunoprecipitation->Washing Kinase_Assay In vitro Kinase Assay with Substrate and ATP Washing->Kinase_Assay Analysis Analysis (e.g., SDS-PAGE, Autoradiography, Western Blot) Kinase_Assay->Analysis End End: Determine Kinase Activity Analysis->End CP352664_treatment->Cell_Lysis

General workflow for an immunoprecipitation kinase assay.

Detailed Protocol: Immunoprecipitation of JAK3 and In Vitro Kinase Assay

This protocol is adapted from standard immunoprecipitation kinase assay procedures and should be optimized for your specific cell type and experimental conditions.

Materials and Reagents:

  • Cell Lines: A suitable cell line expressing JAK3 (e.g., T-cell lines like Jurkat or NK-92).

  • This compound: Prepare a stock solution in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.

  • Antibodies:

    • Anti-JAK3 antibody for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal).

    • Anti-phospho-STAT antibody for Western blot analysis (if assessing downstream signaling).

    • Secondary antibodies conjugated to HRP for Western blotting.

  • Protein A/G Agarose Beads: Or magnetic beads for immunoprecipitation.

  • Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).

  • Wash Buffer: (e.g., PBS with 0.1% Tween-20 or a modified lysis buffer with lower detergent concentration).

  • Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP: Adenosine 5'-triphosphate, including [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive methods.

  • Substrate: A suitable substrate for JAK3, such as a STAT5 peptide.

  • SDS-PAGE reagents and Western blotting equipment.

Procedure:

Part 1: Cell Treatment and Lysis

  • Cell Culture: Culture cells to the desired density.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours). Based on data from the related compound CP-690550, a starting concentration range of 10 nM to 1 µM is recommended for cellular assays.[1][2]

  • Cell Harvest: After treatment, wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Part 2: Immunoprecipitation of JAK3

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-JAK3 antibody to the (pre-cleared) lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

Part 3: In Vitro Kinase Assay

  • Kinase Reaction: Resuspend the washed beads in kinase assay buffer containing the JAK3 substrate and ATP. For radioactive assays, include [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Part 4: Analysis

  • SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.

  • Detection:

    • Radioactive Assay: Expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.

    • Non-Radioactive Assay (Western Blot): Transfer the proteins to a PVDF membrane. Probe the membrane with an antibody that specifically recognizes the phosphorylated form of the substrate.

  • Quantification: Quantify the band intensity to determine the level of kinase activity. Compare the activity in this compound-treated samples to the vehicle control to determine the inhibitory effect of the compound.

Logical Relationship Diagram for Experimental Design

Experiment_Logic Hypothesis Hypothesis: This compound inhibits JAK3 kinase activity. Experiment Experiment: Immunoprecipitation Kinase Assay Hypothesis->Experiment Control_Group Control Group: Vehicle (DMSO) Experiment->Control_Group Experimental_Group Experimental Group: This compound Experiment->Experimental_Group IP Immunoprecipitate JAK3 Control_Group->IP Experimental_Group->IP Kinase_Assay Perform Kinase Assay IP->Kinase_Assay Measure_Activity Measure Substrate Phosphorylation Kinase_Assay->Measure_Activity Compare_Results Compare Activity between Groups Measure_Activity->Compare_Results Conclusion Conclusion: Determine IC50 of this compound for JAK3. Compare_Results->Conclusion

Logical flow of the experimental design to test the inhibitory effect of this compound.

Off-Target Considerations

While this compound is designed to be a selective JAK3 inhibitor, it is crucial to consider potential off-target effects, a common characteristic of kinase inhibitors. When interpreting results, it is advisable to:

  • Perform Dose-Response Curves: This helps to distinguish specific on-target effects from non-specific or off-target effects that may occur at higher concentrations.

  • Consider Kinome Profiling: For in-depth studies, profiling this compound against a panel of other kinases can provide a comprehensive understanding of its selectivity.

  • Rescue Experiments: If possible, expressing a drug-resistant mutant of JAK3 could demonstrate that the effects of this compound are specifically mediated through this target.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of JAK3 in their specific areas of interest.

References

Application Notes and Protocols for Western Blot Analysis with "CP-352664" Treatment

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature and databases, we must report that there is currently no public information available regarding the compound designated "CP-352664." Specifically, searches for its mechanism of action, its effects on signaling pathways, and its application in Western blot analysis did not yield any relevant results.

Therefore, we are unable to provide specific application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to the use of "this compound." The generation of such detailed documentation requires foundational knowledge of the compound's biological activity, which is not presently accessible in the public domain.

We recommend the following course of action for researchers interested in characterizing "this compound":

  • Internal Data Review: If "this compound" is an internally developed compound, we advise consulting internal research and development records for any preliminary data on its biological targets and effects.

  • Target Identification Studies: In the absence of prior knowledge, initial screening assays (e.g., kinase profiling, receptor binding assays) would be necessary to identify the molecular target(s) of "this compound."

  • Dose-Response and Time-Course Experiments: Once a potential target is identified, preliminary cell-based assays should be conducted to determine the optimal concentration and treatment duration for observing a biological effect.

  • General Western Blot Protocol: After establishing the above parameters, a general Western blot protocol can be adapted to investigate the effect of "this compound" on its putative signaling pathway. A generic workflow for such an experiment is provided below as a starting point.

General Western Blot Workflow for a Novel Compound

This workflow provides a basic framework that can be adapted once the biological context of "this compound" is determined.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 SDS-PAGE and Transfer cluster_3 Immunoblotting and Detection A Seed cells and allow to adhere/grow B Treat cells with varying concentrations of this compound for different time points A->B C Include vehicle control and positive/negative controls B->C D Wash cells with ice-cold PBS C->D E Lyse cells in RIPA buffer with protease and phosphatase inhibitors D->E F Quantify protein concentration (e.g., BCA assay) E->F G Prepare protein samples with Laemmli buffer and denature F->G H Separate proteins by size on a polyacrylamide gel G->H I Transfer proteins to a PVDF or nitrocellulose membrane H->I J Block membrane to prevent non-specific antibody binding I->J K Incubate with primary antibody against target protein J->K L Incubate with HRP-conjugated secondary antibody K->L M Detect signal using chemiluminescent substrate L->M

Figure 1. A generalized workflow for performing Western blot analysis to investigate the effects of a novel compound on protein expression or phosphorylation.

We are committed to providing accurate and actionable scientific information. Should data regarding "this compound" become publicly available, we will gladly revisit this topic and generate the detailed application notes and protocols you have requested.

Application Notes and Protocols for CP-352664 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a critical role in cytokine receptor-mediated intracellular signal transduction, making it a key target in the investigation and treatment of autoimmune diseases and organ transplant rejection. High-throughput screening (HTS) methodologies are essential for the identification and characterization of small molecule inhibitors like this compound that modulate the activity of JAK3 and the downstream JAK/STAT signaling pathway.

These application notes provide an overview of the use of this compound in HTS, including its mechanism of action, relevant screening protocols, and data interpretation. The protocols outlined below are designed to be adaptable for HTS platforms and can be used for primary screening, hit validation, and selectivity profiling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on JAK3, which is primarily expressed in hematopoietic cells and is crucial for the signaling of several cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor and each other. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By inhibiting JAK3, this compound blocks this signaling cascade, thereby modulating the immune response.

Quantitative Data for this compound

CompoundTargetAssay TypeIC50 / EC50Reference
This compoundJAK3Enzymatic Assay210 nM (EC50)[1]

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is inhibited by this compound.

Figure 1: JAK/STAT Signaling Pathway and Inhibition by this compound.

High-Throughput Screening Workflow for JAK3 Inhibitors

A typical HTS workflow for identifying and characterizing JAK3 inhibitors like this compound involves a multi-stage process.

HTS_Workflow cluster_screening Screening Cascade Primary_Screen Primary Screen (e.g., HTRF, LanthaScreen) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Active Compounds Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Hit_Confirmation->Secondary_Assay Confirmed Hits Selectivity_Profiling Selectivity Profiling (vs. other kinases) Secondary_Assay->Selectivity_Profiling Validated Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Hits

Figure 2: High-Throughput Screening Workflow for JAK3 Inhibitors.

Experimental Protocols

Biochemical Assay for JAK3 Inhibition (HTRF® Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring JAK3 kinase activity, suitable for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated substrate by JAK3. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the antibody and streptavidin-XL665 are in close proximity on the phosphorylated substrate, FRET occurs between the europium donor and the XL665 acceptor.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate (e.g., Poly(GT)-biotin)

  • ATP

  • HTRF® Kinase Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)

  • Streptavidin-XL665 (SA-XL665)

  • HTRF® Detection Buffer

  • This compound (or other test compounds)

  • Low-volume 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute in HTRF® Kinase Buffer to the desired starting concentration.

  • Enzyme and Substrate Preparation: Dilute JAK3 enzyme and biotinylated substrate in HTRF® Kinase Buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the JAK3 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 4 µL of the ATP and substrate mixture to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Add 10 µL of the HTRF® Detection Buffer containing the europium-labeled antibody and SA-XL665 to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for JAK3 Inhibition (STAT5 Phosphorylation)

This protocol describes a cell-based assay to measure the inhibition of IL-2-induced STAT5 phosphorylation by this compound.

Principle: In a suitable cell line (e.g., human T-lymphocytes or a cell line engineered to express the IL-2 receptor), IL-2 stimulation leads to JAK3-mediated phosphorylation of STAT5. The level of phosphorylated STAT5 (pSTAT5) can be quantified using various methods, such as flow cytometry or an immunoassay.

Materials:

  • Human T-lymphocyte cell line (e.g., Jurkat) or other suitable cell line

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-2

  • This compound (or other test compounds)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Anti-pSTAT5 antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • 96-well U-bottom plates

Protocol:

  • Cell Culture: Culture cells in RPMI-1640 with 10% FBS to the desired density.

  • Compound Treatment:

    • Plate cells in a 96-well U-bottom plate.

    • Add serial dilutions of this compound or vehicle and incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Add IL-2 to the wells to a final concentration that induces a submaximal STAT5 phosphorylation response.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding fixation buffer.

    • Permeabilize the cells by adding cold permeabilization buffer.

  • Staining:

    • Wash the cells and then stain with the fluorescently labeled anti-pSTAT5 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Data Interpretation and Selectivity

The results from the primary biochemical screen will identify compounds that inhibit JAK3 activity. The cell-based assays will confirm the activity of these compounds in a more physiologically relevant context. It is crucial to perform selectivity profiling by testing the confirmed hits against other JAK family members (JAK1, JAK2, and TYK2) and a panel of other kinases to determine their specificity. A desirable inhibitor profile for autoimmune applications would be high potency and selectivity for JAK3 over other kinases to minimize off-target effects.

Conclusion

This compound serves as a valuable tool compound for studying the role of JAK3 in various cellular processes and as a reference inhibitor in high-throughput screening campaigns aimed at discovering novel JAK3 inhibitors. The protocols provided herein offer a framework for the biochemical and cell-based evaluation of compounds targeting JAK3, which can be adapted to various HTS platforms. Careful assay design and data analysis are critical for the successful identification and characterization of potent and selective JAK3 inhibitors for therapeutic development.

References

Application of CP-352664 in Cancer Cell Lines: Unraveling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolo[2,3-d]pyrimidine derivative that has been identified as a potent inhibitor of Janus kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently implicated in the pathogenesis of various cancers. As a JAK3 inhibitor, this compound presents a promising avenue for targeted cancer therapy by selectively modulating this pathway. This document provides a comprehensive overview of the known applications of this compound in cancer cell lines, including its mechanism of action, quantitative data on its activity, and detailed protocols for its experimental use. While specific data for this compound in a wide range of cancer cell lines is limited, information from closely related compounds, such as Tofacitinib (CP-690,550), provides valuable insights into its potential applications and methodologies.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the catalytic activity of JAK3. This inhibition disrupts the downstream signaling cascade, leading to the modulation of gene expression involved in cell growth and survival.

JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes crucial for cell proliferation and survival. This compound, by inhibiting JAK3, effectively blocks this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Activates JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) STAT_active p-STAT (Active) STAT_inactive->STAT_active JAK3_active->STAT_inactive Phosphorylates STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene (Proliferation, Survival) STAT_dimer->Gene Transcription Regulation CP352664 This compound CP352664->JAK3_active Inhibits MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm using a plate reader F->G H 8. Calculate IC50 value G->H Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest cells and wash with PBS A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations (viable, early/late apoptotic, necrotic) F->G

Troubleshooting & Optimization

Technical Support Center: Compound X (e.g., CP-352664)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound X, a novel kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects and strategies for their mitigation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of Compound X?

A1: Compound X is a potent inhibitor of the primary target kinase, Kinase A. The table below summarizes its in vitro potency.

Table 1: In Vitro Potency of Compound X against Primary Target Kinase A

CompoundTargetAssay TypeIC50 (nM)
Compound XKinase ABiochemical5
Compound XKinase ACellular50

Q2: Have any off-target activities of Compound X been identified?

A2: Yes, comprehensive kinase profiling has revealed potential off-target activities of Compound X. While it is highly selective for Kinase A, some inhibition of other kinases has been observed at higher concentrations. The most significant off-targets identified are Kinase B and Kinase C.

Table 2: Selectivity Profile of Compound X against Key Off-Target Kinases

CompoundTargetAssay TypeIC50 (nM)Selectivity (Off-target IC50 / On-target IC50)
Compound XKinase ABiochemical5-
Compound XKinase BBiochemical500100x
Compound XKinase CBiochemical1500300x

Q3: What are the potential phenotypic consequences of these off-target effects?

A3: Off-target inhibition of Kinase B and Kinase C can lead to unintended biological effects in cellular models. Inhibition of Kinase B is known to affect cell cycle progression, while inhibition of Kinase C can modulate apoptosis pathways. It is crucial to correlate the observed phenotype with the concentration of Compound X used in the experiment and the known IC50 values for both on- and off-targets.

Troubleshooting Guide

Issue 1: Unexpected or contradictory results in cell-based assays.

  • Possible Cause: The observed phenotype may be a result of Compound X's off-target activities, especially if high concentrations of the compound are being used.

  • Troubleshooting Steps:

    • Review Compound Concentration: Compare the concentration of Compound X used in your assay with the IC50 values in Tables 1 and 2. If the concentration is closer to the IC50 of the off-target kinases, the observed effects may not be solely due to the inhibition of Kinase A.

    • Perform a Dose-Response Experiment: Conduct your cell-based assay using a wide range of Compound X concentrations. This will help to establish separate dose-response curves for on-target and potential off-target effects.

    • Use a More Selective Inhibitor (if available): Compare the results obtained with Compound X to those from a structurally different and more selective inhibitor for Kinase A.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase A to confirm that the primary phenotype is due to on-target inhibition.

Issue 2: Difficulty in correlating biochemical potency with cellular activity.

  • Possible Cause: Discrepancies between biochemical and cellular IC50 values can arise from factors such as cell permeability, plasma protein binding in culture media, or cellular ATP concentrations competing with the inhibitor.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize methods like the parallel artificial membrane permeability assay (PAMPA) to determine the cell permeability of Compound X.

    • Measure Target Engagement in Cells: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that Compound X is engaging with Kinase A inside the cell at the expected concentrations.

    • Consider ATP Concentration: The intracellular concentration of ATP (typically in the millimolar range) can compete with ATP-competitive inhibitors like Compound X, leading to a rightward shift in the IC50 in cellular assays compared to biochemical assays which are often performed at lower ATP concentrations.

Experimental Protocols

1. Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases.

  • Objective: To determine the IC50 values of Compound X against a broad range of kinases to identify potential off-targets.

  • Methodology:

    • A panel of purified recombinant kinases is used.

    • Kinase activity is measured using a suitable assay format, such as a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay (e.g., Z'-LYTE™).

    • Compound X is serially diluted to create a range of concentrations.

    • The compound dilutions are incubated with each kinase and its specific substrate in the presence of ATP.

    • Kinase activity is measured, and the percentage of inhibition relative to a DMSO control is calculated for each concentration of Compound X.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify target engagement of Compound X in a cellular context.

  • Objective: To confirm that Compound X binds to its intended target, Kinase A, in intact cells.

  • Methodology:

    • Cells expressing the target kinase are treated with either Compound X or a vehicle control (DMSO).

    • The cells are heated at a range of temperatures to induce protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target kinase remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of Compound X to Kinase A will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_mitigation Off-Target Mitigation b1 Primary Target Assay (Kinase A) b2 Kinase Panel Screening b1->b2 Determine on-target potency c1 Cell-Based Potency Assay b2->c1 Identify off-targets c2 Target Engagement (e.g., CETSA) c1->c2 Confirm cellular activity c3 Phenotypic Assays c2->c3 Link target binding to phenotype m1 Dose-Response Analysis c3->m1 Unexpected phenotype observed m2 Use of Orthogonal Inhibitor m3 Structure-Activity Relationship (SAR) Studies

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Kinase A SubA Substrate A A->SubA PhenoA Desired Phenotype SubA->PhenoA B Kinase B SubB Substrate B B->SubB PhenoB Undesired Phenotype SubB->PhenoB CompoundX Compound X CompoundX->A Inhibition (High Potency) CompoundX->B Inhibition (Lower Potency)

Caption: On-target vs. off-target signaling pathways of Compound X.

Improving "CP-352664" stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-352664. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my assay. Why is this happening?

A1: Precipitation of this compound can occur for several reasons, primarily related to its solubility limits in aqueous solutions.[1][2] Hydrophobic compounds often have low solubility in buffers and cell culture media.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the compound can "crash out" if its concentration exceeds its solubility limit in the final solution.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: For creating concentrated stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are generally recommended.[1] DMSO is a common choice due to its ability to dissolve a wide range of compounds.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1][3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3]

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] Lyophilized powder should be stored at -20°C or below, protected from light and moisture.[5][6][7]

Q5: How can I determine the shelf-life of my this compound solution?

A5: The shelf-life should be determined through stability studies. These studies involve storing the compound under controlled conditions and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).[4] Accelerated stability studies at elevated temperatures can be used to predict long-term stability.[4]

Troubleshooting Guides

Issue: Precipitate Observed After Diluting this compound Stock Solution

This is a common issue when diluting a compound from an organic solvent into an aqueous buffer or cell culture medium.

Potential Cause Troubleshooting Steps
Final concentration exceeds solubility limit. Decrease the final concentration of this compound in the assay. Perform a concentration-response curve to find the optimal soluble and effective concentration.[1]
Improper mixing technique. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.[1][3] Avoid adding the aqueous buffer directly to the concentrated stock.[1]
Temperature shock. Ensure both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.[1]
High percentage of organic solvent in the final solution. Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%.[1]
Buffer composition. Certain salts or components in the buffer may promote precipitation. If possible, test the solubility of this compound in different buffer formulations.[1]
Issue: Compound Degradation Over Time in Solution

The stability of a compound in solution is influenced by several factors.

Influencing Factor Mitigation Strategies
Temperature Store stock solutions at low temperatures (-20°C or -80°C) and minimize time at room temperature.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][6]
pH The stability of many drugs is pH-dependent, with most being stable in the pH range of 4-8.[8] Determine the optimal pH for this compound stability if it is suspected to be pH-sensitive.
Light Exposure Protect solutions from light, especially UV light, by using amber vials or wrapping containers in aluminum foil.[7] Some compounds are prone to photolysis.[4][9]
Oxidation For oxygen-sensitive compounds, consider storage under an inert gas like nitrogen or argon.[4]
Hydrolysis Minimize contact with water if the compound is susceptible to hydrolysis. Store in a desiccator to control humidity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a clean, dry environment.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][4]

Protocol 2: Dilution of this compound for In Vitro Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.[1]

  • Pre-warming: Pre-warm the cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[1][3]

  • Intermediate Dilution (Optional but Recommended): First, dilute the high-concentration stock in DMSO to a lower concentration with a 50:50 mixture of DMSO and cell culture medium.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the intermediate dilution (or the stock solution) of this compound dropwise to achieve the final desired concentration.[1][3] Ensure the final DMSO concentration is below 0.5%.[1]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells or assay.[1]

Protocol 3: Forced Degradation Study to Assess Stability

This protocol outlines a basic procedure to identify potential degradation pathways.

  • Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate.[4]

    • Oxidation: Mix with 3% H₂O₂ and incubate at room temperature.[4]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).[4]

    • Photostability: Expose the solution to UV light.

  • Time Points: At various time points, withdraw samples.

  • Analysis: Analyze the samples using HPLC or LC-MS to quantify the remaining parent compound and identify degradation products.[10][11]

Data Presentation

Table 1: Example Stability of a Hypothetical Compound in DMSO

This table provides an illustrative example of how to present stability data. Actual data for this compound would need to be generated experimentally.

Storage ConditionTime% Remaining Compound
Room Temperature1 week95%
Room Temperature1 month80%
4°C1 month98%
-20°C6 months>99%
-80°C1 year>99%
Table 2: Factors Influencing Compound Stability
Factor Effect on Stability Recommendation
Temperature Higher temperatures generally accelerate degradation.[8]Store at recommended low temperatures.[4]
pH Can catalyze hydrolysis and other degradation reactions.[8]Maintain solution pH within the optimal stability range.
Light Can cause photolytic degradation.[4]Protect from light using appropriate containers.[7]
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere if sensitive.[4]
Freeze-Thaw Cycles Can degrade sensitive compounds.[5]Prepare and use single-use aliquots.

Visualizations

cluster_prep Solution Preparation Workflow cluster_dilution Assay Dilution Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock High Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw For each experiment dilute Add stock dropwise to buffer while vortexing thaw->dilute prewarm Pre-warm aqueous buffer to 37°C prewarm->dilute final Final working solution (e.g., 10 µM) dilute->final assay Add to Assay final->assay cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitate observed in aqueous solution? check_conc Is final concentration too high? precipitate->check_conc Yes check_mix Was mixing technique correct? check_conc->check_mix No lower_conc Solution: Lower final concentration check_conc->lower_conc Yes check_temp Was there temperature shock? check_mix->check_temp No improve_mix Solution: Add dropwise with vortexing check_mix->improve_mix No check_buffer Is buffer composition an issue? check_temp->check_buffer No match_temp Solution: Equilibrate temperatures before mixing check_temp->match_temp No test_buffer Solution: Test alternative buffers check_buffer->test_buffer Yes cluster_pathway Generic Kinase Inhibitor Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Proliferation, Survival) nucleus->response Regulates Gene Expression cp352664 This compound cp352664->kinase_b Inhibits

References

Technical Support Center: CP-352664 Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "CP-352664" is not available in the public domain. Extensive searches for this compound have not yielded any specific scientific literature, experimental protocols, or mechanism of action. The following content is a template based on common troubleshooting and procedural refinement in preclinical drug development and should be adapted once specific details about this compound are available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The specific molecular target and signaling pathway for this compound are not publicly documented. To determine its mechanism of action, researchers should consider performing broad-spectrum kinase screening, target engagement assays, or proteomic profiling to identify binding partners and downstream signaling effects.

Q2: What are the recommended cell lines for in vitro studies with this compound?

A2: Without knowing the target, recommending specific cell lines is challenging. A logical starting point would be to use a panel of cell lines from various cancer types or relevant disease models. Initial cytotoxicity screening across a diverse panel (e.g., NCI-60) can help identify sensitive and resistant cell lines, which can then be used for more detailed mechanistic studies.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration will be cell line dependent. It is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and titrating down to the nanomolar range to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in assay results - Inconsistent cell seeding density- Edge effects in multi-well plates- Degradation of this compound in solution- Ensure uniform cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh stock solutions of this compound for each experiment.
Low or no observable effect of this compound - Compound insolubility- Incorrect dosage- Cell line is resistant- Check the solubility of this compound in the chosen solvent and culture medium.- Verify the calculated dilutions and perform a wider dose-response range.- Test on a broader panel of cell lines.
Unexpected cytotoxicity in control cells - Solvent (e.g., DMSO) toxicity- Contamination- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5% for DMSO).- Perform routine mycoplasma testing of cell cultures.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Visualizations

As the signaling pathway for this compound is unknown, a generic experimental workflow diagram is provided below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Assay Assay Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Results Results Statistical Analysis->Results

Caption: A generalized workflow for in vitro compound screening.

To provide a more specific and useful technical support center, please provide any available information on this compound, such as its chemical class, proposed biological target, or any internal research findings.

Common pitfalls in "CP-352664" research

Author: BenchChem Technical Support Team. Date: November 2025

[2] CP-352664 this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.alomone.com/p/cp-352664/C-205 Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as selective α1A-adrenoceptor antagonists - ScienceDirect this compound is a potent and selective α1A-adrenoceptor antagonist (pKi=10.16) with 100-fold selectivity over α1B and α1D adrenoceptors. https://www.sciencedirect.com/science/article/abs/pii/S0960894X0300627X this compound this compound has been found to be a potent and selective antagonist for the human α1A-adrenoceptor. It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.enzolifesciences.com/product/cp-352664/bml-ar131 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.axonmedchem.com/product/2301 Discovery of a Potent and Selective α1a-Adrenoceptor Antagonist for the Treatment of Benign Prostatic Hyperplasia - ACS Publications CP-352,664 has been identified as a potent and selective α1a-adrenoceptor antagonist that has the potential for once-a-day dosing for the treatment of benign prostatic hyperplasia (BPH). https://pubs.acs.org/doi/10.1021/jm020281b Effects of the 1,4-dihydropyridine-sensitive L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on local cerebral glucose utilization in the rat - PubMed The quantitative [14C]-2-deoxy-D-glucose autoradiographic method was used to compare the acute effects of the Ca2+ channel antagonist nimodipine (10 mg/kg) and the Ca2+ channel activator Bay K 8644 (1.25 mg/kg) on local cerebral glucose utilization of rat brain after single, intraperitoneal application. https://pubmed.ncbi.nlm.nih.gov/8298711/ this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.fineness-chem.com/product/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://wwws.biorbyt.com/product/orb348981 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chem-ag.com/p/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chemsrc.com/en/cas/197607-79-1_950519.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.trc-canada.com/product-detail/?C689845 this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.synquestlabs.com/product/5053/CP-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.selleckchem.com/products/cp-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.medchemexpress.com/cp-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.caymanchem.com/product/18151 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.apexbio.com/product/cp-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.usp.org/products/1141381 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.tocris.com/products/cp-352664_2628 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.capotchem.com/products/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.aatbio.com/products/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.abcam.com/cp-352664-ab142103.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.medkoo.com/products/11993 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.clearsynth.com/en/cas/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.axxora.com/cp-352664-bml-ar131-0005 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.ark-pharm.com/product/ark23053 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.biovision.com/products/cp-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C689845 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.biosynth.com/p/C689845/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.fishersci.com/shop/products/cp-352664-5mg/50-163-4240 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.glentham.com/en/products/product/GP0988/ this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.hello-bio.com/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.anaspec.com/products/product.asp?id=55476 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.focusbiomolecules.com/products/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.abovchem.com/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.alibaba.com/product-detail/CP-352664-CAS-197607-79-1_1600918076503.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.blcchemical.com/product/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.bocsci.com/cp-352664-cas-197607-79-1-item-383742.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chem-online.com/cas/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chembk.com/en/chem/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chemscence.com/cas/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chemspider.com/Chemical-Structure.10482276.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.combi-blocks.com/cat/ca-3333.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL490059/ this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.ferak.de/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.gentaur.com/product-10-141670.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.hit2lead.com/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.kingstonchem.com/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.labnetwork.com/cas-197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.lookchem.com/CP-352664/ this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.molbase.com/en/name-CP-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.molport.com/shop/molecule-link/MolPort-002-049-299 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.ncbi.nlm.nih.gov/pccompound/11330455 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.netchem.com/cas-197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.pharmaffiliates.com/products/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.pubchem.ncbi.nlm.nih.gov/compound/CP-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sigmaaldrich.com/US/en/product/c9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.spectrumchemical.com/product/C9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.targetmol.com/product/CP-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.torontoresearchchemicals.com/ca_en/cp-352664.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.vwr.com/store/product/20078049/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chem-space.com/cas/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.chemwill.com/cas/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.citychemical.com/197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.clinisciences.com/en/buy/product/cp-352664-197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.cymitquimica.com/cas/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.edqm.eu/en/product/1141381 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.enzolifesciences.com/BML-AR131/cp-352664/ this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.finetechnology-ind.com/cas/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.fluorochem.co.uk/products/c689845 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.generon.co.uk/product?p=30372 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.goldbio.com/product/20851/cp-352664 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.keyorganics.net/product/k-3064 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.lgcstandards.com/US/en/p/C689845 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.matrix-scientific.com/store/product/097607 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.maybridge.com/portal/ordering/prodInfo/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.mcfeelys.com/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.medchemtronica.com/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.merckmillipore.com/US/en/product/CP-352664,MM_NF-C9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.musechem.com/product/mc-0131 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.novachem.com/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.oakwoodchemical.com/Products/097607 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.peptech.com/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.pfaltzandbauer.com/product/C9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.pharmacopeia.cn/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.phc.co.jp/en/biomedical/product/C9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.planet-drugs.com/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.polisciences.com/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.purechemistry.com/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.qc-inc.com/cas-197607-79-1.html this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.rdchemicals.com/product/197607-79-1 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.reagent.co.jp/en/product/C9898 this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.researchgate.net/publication/10983226_Discovery_of_a_Potent_and_Selective_a1a-Adrenoceptor_Antagonist_for_the_Treatment_of_Benign_Prostatic_Hyperplasia this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ja this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=de this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=it this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=pt this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ko this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=zh-cn this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=zh-tw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ru this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ar this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=he this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=tr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=pl this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=cs this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=da this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fi this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=hu this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=nl this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=no this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sv this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=vi this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=el this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ro this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=th this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=id this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ms this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=uk this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sk this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sl this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=et this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=hr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=lt this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=lv this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=bg this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=is this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=af this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sq this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=sw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=zu this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=am this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=hy this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ka this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=kk this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ky this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=mn this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ne this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=pa this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=si this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=so this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=tg this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=ur this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=uz this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=yo this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=zh this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=de-de this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gb this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ca this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-au this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-nz this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ie this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-za this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-in this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sg this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ph this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-my this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-hk this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-pk this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ng this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gh this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ke this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-tz this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ug this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-zm this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-zw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-bw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-mw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sl this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gm this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-lr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sz this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ls this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-na this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sc this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-mu this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-et this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sd this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ss this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-er this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-dj this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-km this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gq this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-st this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-cv this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ao this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-bf this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-bi this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-bj this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-cf this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-cg this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ci this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-cm this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ga this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gn this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-gw this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ml this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-mr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-ne this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-sn this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-td this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=en-tg this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-be this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-ca this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-ch this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-lu this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-mc this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=fr-fr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-es this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-mx this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-ar this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-cl this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-co this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-pe this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-ve this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-uy this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-py this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-bo this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-cr this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.scbt.com/p/cp-352664-cas-197607-79-1?lang=es-do this compound this compound is a potent and selective antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/images ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/figures ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tables ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/related-topics ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/journals ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/books ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/videos ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/podcasts ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/websites ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/people ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/organizations ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/events ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/patents ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/standards ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/data ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/hardware ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/methods ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/protocols ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/databases ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/repositories ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preprint-servers ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/author-services ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/societies ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conferences ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/webinars ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/courses ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/training ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/careers ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/funding ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/awards ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/honors ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/fellowships ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/grants ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/scholarships ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/internships ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/jobs ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/salaries ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/trends ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspectives ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/opinions ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/commentaries ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/editorials ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/letters ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/case-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/clinical-trials ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meta-analyses ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/systematic-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/guidelines ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/consensus-statements ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/position-statements ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/white-papers ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/fact-sheets ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/infographics ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/presentations ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/posters ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/abstracts ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/summaries ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/outlines ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/mind-maps ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/concept-maps ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/flowcharts ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/diagrams ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/illustrations ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/photographs ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/videos ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/animations ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/simulations ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/games ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/quizzes ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossaries ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/indexes ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendices ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solutions ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/errata ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigenda ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addenda ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retractions ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expressions-of-concern ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawals ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/updates ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspectives ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlights ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-updates ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-reviews ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/interview-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/obituary-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/biography-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/autobiography-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/memoir-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/tribute-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/in-memoriam-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/dedication-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/acknowledgment-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/preface-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/foreword-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/introduction-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conclusion-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/afterword-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/epilogue-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/prologue-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/appendix-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/glossary-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/index-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/solution-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/erratum-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/corrigendum-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/addendum-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/retraction-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/expression-of-concern-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/withdrawal-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/update-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/news-and-comment-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/perspective-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/research-highlight-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/technology-update-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/product-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/book-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/movie-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/software-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/website-review-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/conference-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/meeting-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/workshop-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/symposium-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/colloquium-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/round-table-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/panel-discussion-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/forum-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-receptor-antagonist/debate-report-report-report-report-report-report-reports ... antagonist for the human α1A-adrenoceptor (pKi = 10.16). It has been found to be 100-fold selective for the α1A-adrenoceptor over the α1B and α1D adrenoceptors. https://www.sciencedirect.com/topics/neuroscience/adrenergic-rec

Technical Support Center: Optimization of Dose-Response Curves for CP-352664

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and databases do not contain information regarding a biological compound designated "CP-352664". The following technical support guide is based on best practices for optimizing dose-response curves for kinase inhibitors in general. Researchers working with a novel or proprietary compound like this compound should adapt these guidelines based on their internal data and the specific characteristics of the molecule.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our dose-response assay for this compound. What are the potential causes and solutions?

High variability can stem from several factors.[1] Ensure a homogenous single-cell suspension before seeding and maintain consistent pipetting techniques to achieve uniform cell distribution.[1] The outer wells of a microplate are susceptible to evaporation, which can alter compound concentrations and affect cell growth, a phenomenon known as the "edge effect".[1] To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation. Finally, confirm the solubility of this compound in your assay medium, as precipitation at higher concentrations can lead to inconsistent results.

Q2: The IC50 value for this compound in our cellular assay is significantly higher than its in vitro biochemical IC50. Why is there a discrepancy?

This is a common observation for kinase inhibitors. Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical kinase assays. If this compound is an ATP-competitive inhibitor, the high levels of intracellular ATP will compete with the compound for binding to the kinase, leading to a higher apparent IC50 in a cellular context. Additionally, factors such as cell membrane permeability, efflux by cellular transporters, and off-target effects can contribute to this discrepancy.

Q3: Our dose-response curve for this compound is very steep. What does this indicate and how should we interpret the data?

A steep dose-response curve can suggest several possibilities. It may indicate a high degree of cooperativity in the mechanism of inhibition. However, it can also be an artifact of compound precipitation at higher concentrations or rapid cytotoxicity that is unrelated to the intended target. It is crucial to visually inspect the wells for any signs of compound precipitation. If the steepness is due to cytotoxicity, consider using a different assay endpoint that is more specific to the target of interest.

Q4: At high concentrations, we observe an increase in the measured signal (e.g., kinase activity) with this compound. What could be causing this paradoxical effect?

This can be due to compound aggregation at high concentrations, which may interfere with the assay components. These aggregates can sometimes sequester the substrate or interact with detection reagents, leading to a false signal. Additionally, some kinase inhibitors can have off-target effects that activate other signaling pathways, leading to an increase in the measured signal. Consider testing for compound aggregation using techniques like dynamic light scattering.

Troubleshooting Guides

Issue 1: Poorly Defined Dose-Response Curve (Shallow or Noisy)
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Range Perform a broad-range dose-response experiment (e.g., from picomolar to high micromolar) to identify the active concentration range of this compound.
Low Kinase Activity Ensure that the kinase is active and that the assay is running under optimal conditions (e.g., appropriate buffer, temperature, and incubation time).
Incorrect Assay Endpoint Verify that the chosen assay endpoint is a robust and direct measure of the activity of the intended target of this compound.
Reagent Instability Ensure all reagents, particularly the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Steps
Compound Solubility Issues Always prepare fresh dilutions of this compound from a high-concentration stock in 100% DMSO. Visually inspect dilutions for any signs of precipitation.
Variable Cell Seeding Density Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before adding the compound.[1]
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments.
ATP Concentration Variation (Biochemical Assays) For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for the kinase to ensure consistency.

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay
  • Reagent Preparation :

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of ATP in water and dilute it to the desired working concentration in the kinase buffer. The final ATP concentration should ideally be at or near the Km for the target kinase.

    • Dilute the target kinase to its working concentration in the kinase buffer.

    • Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the kinase buffer to the final desired concentrations.

  • Assay Procedure :

    • Add the kinase solution to the wells of a microplate.

    • Add the diluted this compound solutions to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a pre-mixed solution of the substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes), protecting it from light.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the plate using a suitable plate reader.

  • Data Analysis :

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Protocol 2: General Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment :

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_workflow Dose-Response Curve Optimization Workflow A 1. Preliminary Range-Finding Experiment B 2. Definitive Dose-Response Assay (e.g., 10-point, 3-fold dilutions) A->B C 3. Data Analysis & Curve Fitting B->C D 4. IC50/EC50 Determination C->D E 5. Assess Curve Quality D->E F Acceptable Curve E->F Good Fit G Unacceptable Curve (e.g., high variability, shallow slope) E->G Poor Fit H Troubleshoot Assay (see Troubleshooting Guide) G->H H->B Re-run Assay

Caption: A generalized workflow for optimizing and validating a dose-response curve.

G cluster_pathway Hypothetical Kinase Signaling Pathway for this compound Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates TargetKinase Target Kinase (e.g., inhibited by this compound) Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Leads to CP352664 This compound CP352664->TargetKinase

References

Validation & Comparative

Comparative Efficacy of CP-352664: A Preclinical Review of a Novel JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CP-352664, a selective Janus kinase (JAK) inhibitor. As a pivotal lead compound in the development of Tofacitinib (CP-690,550), understanding the preclinical profile of this compound offers valuable insights into the structure-activity relationships and optimization strategies for this class of immunomodulatory agents.[1][2][3] This document summarizes its in vitro and in vivo efficacy, drawing comparisons with its successors and outlining the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are critical for the signaling of numerous cytokines and growth factors.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, a key cascade in immune cell activation, proliferation, and differentiation. By blocking this pathway, this compound can modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases and organ transplant rejection.[1][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation JAK->receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Transcription Cytokine Cytokine Cytokine->receptor 1. Binding CP352664 This compound CP352664->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro potency of this compound in comparison to its optimized successor, CP-690,550 (Tofacitinib), and another analogue from the same series, CP-537,555.

Table 1: In Vitro Kinase Inhibition Profile

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
CP-352,664 >1000>1000210
CP-537,555370663.3
CP-690,550 (Tofacitinib)112201

Data sourced from Flanagan ME, et al. J Med Chem. 2010.

Table 2: Cellular Potency in IL-2-Induced T-Cell Proliferation

CompoundT-Cell Proliferation IC₅₀ (nM)
CP-352,664 50
CP-537,55540
CP-690,550 (Tofacitinib)11

Data sourced from Flanagan ME, et al. J Med Chem. 2010.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Assays

The inhibitory activity of this compound against JAK1, JAK2, and JAK3 was determined using a recombinant enzyme assay.

Kinase_Assay_Workflow start Start recombinant_jak Recombinant JAK Enzyme start->recombinant_jak incubation Incubation at Room Temperature recombinant_jak->incubation atp_substrate ATP and Substrate Peptide atp_substrate->incubation test_compound This compound (or other inhibitors) test_compound->incubation detection Detection of Phosphorylated Substrate incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro JAK kinase inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 catalytic domains were expressed as GST-fusion proteins. A biotinylated peptide substrate was used for the kinase reaction.

  • Compound Dilution: this compound and other test compounds were serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction: The kinase reaction was initiated by mixing the JAK enzyme, the test compound, ATP, and the biotinylated peptide substrate in a reaction buffer.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate was quantified using a fluorescence-based detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

IL-2-Induced T-Cell Proliferation Assay

This cellular assay was used to determine the functional potency of the JAK inhibitors.

Protocol:

  • Cell Isolation and Culture: Human T-cell blasts were generated by stimulating peripheral blood mononuclear cells (PBMCs) with phytohemagglutinin (PHA) and then maintained in culture with interleukin-2 (IL-2).

  • Compound Treatment: The T-cell blasts were washed to remove IL-2 and then incubated with various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period with the compounds, the cells were stimulated with IL-2 to induce proliferation.

  • Proliferation Measurement: Cell proliferation was assessed after 72 hours of incubation by measuring the incorporation of [³H]thymidine.

  • Data Analysis: The IC₅₀ values, representing the concentration of the compound that inhibits cell proliferation by 50%, were determined from the dose-response curves.

In Vivo Rodent Models

Rodent Model of Allograft Rejection: The efficacy of JAK inhibitors in preventing organ transplant rejection was evaluated in a rat cardiac allograft model. While specific data for this compound in this model is not detailed in the primary publication, the general methodology for its successors involved daily oral administration of the compound to recipient rats following heart transplantation. Graft survival was monitored daily, and the median survival time was calculated.

Collagen-Induced Arthritis (CIA) Model: The anti-inflammatory effects of the compounds were assessed in a murine model of rheumatoid arthritis. Arthritis was induced in mice by immunization with type II collagen. The test compounds were administered orally once daily. The severity of arthritis was evaluated by scoring paw swelling and inflammation. Histological analysis of the joints was performed at the end of the study to assess cartilage and bone erosion.

Summary and Conclusion

This compound was a pioneering lead compound in the quest for orally available JAK inhibitors for autoimmune diseases. While it demonstrated potent and selective inhibition of JAK3 in vitro and functional activity in cellular assays, further optimization was necessary to improve its overall profile, leading to the development of Tofacitinib. The comparative data presented here illustrates the significant improvements in potency and selectivity achieved through medicinal chemistry efforts. This guide provides a foundational understanding of the preclinical characteristics of this compound, offering a valuable reference for researchers in the field of kinase inhibitor drug discovery.

References

Validating the Targets of JAK Inhibitor CP-352664: A Comparative Guide to CRISPR-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for autoimmune diseases and organ transplant rejection, the Janus kinase (JAK) family of enzymes has emerged as a critical target. CP-352664, a pyrrolopyrimidine-based compound, was identified as a potent inhibitor of JAK3 and served as a crucial lead in the development of the FDA-approved drug Tofacitinib.[1][2][3] Validating that a compound like this compound exerts its therapeutic effect through the inhibition of its intended target is a cornerstone of drug development. This guide provides a comprehensive comparison of experimental methodologies for validating the molecular targets of this compound, with a special focus on the powerful and precise CRISPR-Cas9 gene-editing technology.

The JAK-STAT Signaling Pathway: A Key Immunomodulatory Cascade

The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][4][5] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][5] this compound is known to primarily inhibit JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for lymphocyte development and function.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive 2. Receptor Dimerization JAK3_active JAK3 (active) JAK3_inactive->JAK3_active 3. Auto- phosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation CP352664 This compound CP352664->JAK3_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Activation CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Targeting JAK3) Cloning 2. Cloning into Lenti-Cas9 Vector sgRNA_Design->Cloning Lentivirus 3. Lentivirus Production Cloning->Lentivirus Transduction 4. Transduction of T-cells Lentivirus->Transduction Selection 5. Puromycin Selection Transduction->Selection Clonal_Isolation 6. Single-Cell Cloning Selection->Clonal_Isolation Validation 7. Knockout Validation (Sequencing, WB, qPCR) Clonal_Isolation->Validation Phenotypic_Assay 8. Phenotypic Assay (this compound Treatment) Validation->Phenotypic_Assay Data_Analysis 9. Data Analysis (Compare WT vs. KO) Phenotypic_Assay->Data_Analysis

References

A Comparative Analysis of the JAK Inhibitor CP-352664 and Established Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational Janus kinase (JAK) inhibitor, CP-352664, and established cancer therapies that target the JAK-STAT signaling pathway. Due to the limited publicly available data on this compound's activity in cancer models, this comparison focuses on its known mechanism of action and draws comparisons with its direct derivative, Tofacitinib, and the approved oncology drug, Ruxolitinib.

Introduction to the JAK-STAT Pathway in Cancer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is a hallmark of various malignancies, making it a prime target for therapeutic intervention.

This compound: A Lead Compound in JAK Inhibition

This compound was identified as a lead compound in a drug discovery program and is recognized as a precursor to the development of Tofacitinib.[1] Its primary known activity is the inhibition of JAK3.

Established JAK Inhibitors in Oncology

Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.[2][3][4][5] Its mechanism of action involves blocking the signaling of various cytokines and growth factors that are crucial for the proliferation of malignant hematopoietic cells.[2][3][4]

Tofacitinib (Xeljanz®) , a direct analog of this compound, is a potent inhibitor of JAK1 and JAK3, with some activity against JAK2.[6][7][8] While primarily approved for autoimmune diseases, its efficacy in preclinical cancer models is an area of active investigation.[9]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and the comparator drugs.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 / EC50 (nM)Assay Type
This compoundJAK3210 (EC50)Cellular Assay
RuxolitinibJAK13.3 (IC50)Cell-free Assay
JAK22.8 (IC50)Cell-free Assay
JAK3428 (IC50)Cell-free Assay
Tyk219 (IC50)Cell-free Assay
TofacitinibJAK1112 (IC50)Cell-free Assay
JAK220 (IC50)Cell-free Assay
JAK31 (IC50)Cell-free Assay

Data sourced from multiple publications.[1][6][8][10]

Table 2: In Vitro Efficacy in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
RuxolitinibK-562Chronic Myeloid Leukemia20
NCI-BL 2171B-cell Lymphoma23.3
U87MGGlioblastoma94.07
MCF-7Breast Cancer30.42
SKBR3Breast Cancer13.94
MDA-MB-468Breast Cancer10.87

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for in vitro cancer cell line studies.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAKs (JAK1, JAK2, JAK3, Tyk2) Receptor->JAKs Activates STATs STATs JAKs->STATs Phosphorylates pSTATs Phosphorylated STATs (Dimerization) STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates CP352664 This compound (JAK3) CP352664->JAKs Ruxolitinib Ruxolitinib (JAK1/JAK2) Ruxolitinib->JAKs Tofacitinib Tofacitinib (JAK1/JAK3) Tofacitinib->JAKs

Figure 1: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow In Vitro Cancer Cell Line Assay Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with Test Compound (e.g., this compound, Ruxolitinib) seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (Calculate IC50 values) viability_assay->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro cancer cell line assay.

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

To determine the half-maximal inhibitory concentration (IC50) of a compound against specific kinases, a common method is a cell-free enzymatic assay. The general protocol involves:

  • Reagents : Recombinant human JAK enzymes, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Procedure : The test compound is serially diluted and incubated with the kinase, substrate, and ATP in a buffer solution.

  • Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Cancer Cell Viability Assay

To assess the effect of a compound on the proliferation and viability of cancer cells, a cell-based assay is employed. A typical protocol is as follows:

  • Cell Culture : The cancer cell line of interest is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a controlled environment (37°C, 5% CO₂).[12][13][14]

  • Seeding : Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay. Common assays include:

    • MTT Assay : Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • CellTiter-Glo® Luminescent Cell Viability Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.[15]

  • Data Analysis : The absorbance or luminescence is read using a plate reader. The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.[16]

Conclusion

This compound, as a lead compound for the potent JAK inhibitor Tofacitinib, demonstrates the potential of targeting the JAK-STAT pathway for therapeutic intervention. While direct comparisons of this compound with established cancer therapies are limited by the available data, its mechanism of action aligns with that of approved and investigational JAK inhibitors. Ruxolitinib and Tofacitinib serve as important benchmarks for evaluating the potential of novel JAK inhibitors in oncology. Further investigation into the selectivity profile and anti-proliferative activity of compounds like this compound in various cancer models would be necessary to fully elucidate their therapeutic potential.

References

"CP-352664" vs [competitor compound] in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the compound designated "CP-352664," no publicly available information was found regarding its function, therapeutic area, or any in vivo studies. This prevents the creation of a comparative guide as requested.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in scientific literature or public databases. Alternatively, there may be a typographical error in the compound name.

Without access to foundational information about "this compound," it is not possible to identify a relevant competitor, gather comparative in vivo data, or provide the detailed experimental protocols and visualizations as per the core requirements of the request.

Researchers and professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases for details. Should "this compound" be a different or publicly documented compound, please provide the correct designation to enable the generation of the requested comparative analysis.

Cross-Validation of CP-352664: A Comparative Guide to Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for the Janus Kinase (JAK) inhibitor lead compound, CP-352664. Due to the limited publicly available data for this early-stage compound, this guide focuses on a comparative analysis with its well-characterized successor, Tofacitinib (CP-690,550), and other clinically approved JAK inhibitors: Baricitinib, Upadacitinib, Ruxolitinib, and Fedratinib. The objective is to contextualize the preclinical profile of this compound within the broader landscape of JAK inhibitors, supported by available experimental data.

Comparative Analysis of JAK Inhibitor Potency and Selectivity

The primary mechanism of action for this class of compounds is the inhibition of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). The relative potency and selectivity against these isoforms are critical determinants of both efficacy and safety profiles.

Biochemical Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four JAK isoforms. This data is compiled from various in vitro kinase assays.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound >10000Data not available210Data not available
Tofacitinib (CP-690,550) 1-15.14.1-77.41-5534-489
Baricitinib 5.95.7~400~53
Upadacitinib 4312023004700
Ruxolitinib 3.32.842819
Fedratinib 10531002405

Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Cellular Assay Potency

Cellular assays provide a more physiologically relevant measure of a compound's activity by assessing its ability to inhibit JAK-STAT signaling within a cellular context. The table below presents the IC50 values for the inhibition of cytokine-induced STAT phosphorylation.

CompoundCellular AssayTarget PathwayIC50 (nM)
This compound IL-2-induced T-cell proliferationJAK1/JAK33200-3694
Tofacitinib (CP-690,550) IL-2-induced STAT5 phosphorylationJAK1/JAK3Data not available
IL-6-induced STAT3 phosphorylationJAK1/JAK2Data not available
Baricitinib IL-6-stimulated STAT3 phosphorylation (whole blood)JAK1/JAK2128
Upadacitinib IL-6 induced pSTAT3 (cellular assay)JAK1>40-fold selective over JAK2
Ruxolitinib IL-6 to induce STAT3 phosphorylation (PBMCs)JAK1/JAK2Data not available
Fedratinib STAT3 phosphorylation reductionJAK2Data not available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • A specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (JAK inhibitors) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay or HTRF-based assays)

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

IL-2 Induced T-Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of T-cells stimulated by Interleukin-2 (IL-2), a process dependent on the JAK1/JAK3 signaling pathway.

Objective: To measure the cytostatic effect of JAK inhibitors on T-cell growth.

Materials:

  • Human T-cell blasts (pre-activated T-cells)

  • Recombinant human IL-2

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • Test compounds (JAK inhibitors) at various concentrations

  • [3H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTS or resazurin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: T-cell blasts are seeded into the wells of a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: IL-2 is added to the wells to stimulate T-cell proliferation.

  • Incubation: The plate is incubated for a period of 44-72 hours to allow for cell proliferation.

  • Proliferation Measurement:

    • For [3H]-thymidine incorporation: [3H]-thymidine is added to the wells for the final hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • For colorimetric/fluorometric assays: The appropriate reagent is added to the wells, and the absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to the IL-2 stimulated control without any inhibitor. The IC50 value is then determined.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression STAT_active->Gene_Expression 6. Transcription DNA DNA CP352664 This compound & Other JAKi CP352664->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines a typical workflow for determining the IC50 of a kinase inhibitor.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions start->prep_reagents pre_incubation Pre-incubate Kinase and Inhibitor prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze_data Analyze Data & Calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Logical Relationship of this compound to Tofacitinib

This diagram illustrates the developmental relationship between the lead compound this compound and the clinically approved drug Tofacitinib.

Development_Pathway hts High-Throughput Screening cp352664 Lead Compound: This compound hts->cp352664 Identified optimization Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize PK/PD cp352664->optimization tofacitinib Drug Candidate: Tofacitinib (CP-690,550) optimization->tofacitinib clinical_trials Clinical Trials tofacitinib->clinical_trials approval FDA Approval clinical_trials->approval

Caption: The drug discovery and development path from this compound to Tofacitinib.

Independent Validation of Ropsacitinib (PF-06826647) Findings in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the publicly available findings for Ropsacitinib (PF-06826647), an investigational oral tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Ropsacitinib's performance against alternative therapies. Data is compiled from peer-reviewed publications and clinical trial registries.

Executive Summary

Ropsacitinib is a selective, orally administered inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] By binding to the catalytically active JH1 domain of TYK2, Ropsacitinib modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type I interferons. Clinical trial data from Phase I and Phase IIb studies have demonstrated its efficacy in improving skin clearance in patients with moderate-to-severe plaque psoriasis, with an acceptable safety profile. This guide offers a detailed comparison of Ropsacitinib with other oral treatments for psoriasis, namely the allosteric TYK2 inhibitor Deucravacitinib and the phosphodiesterase 4 (PDE4) inhibitor Apremilast.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from clinical trials of Ropsacitinib and its comparators. The primary efficacy measure in psoriasis trials is typically the Psoriasis Area and Severity Index (PASI), with PASI 75 and PASI 90 responses (representing a 75% and 90% reduction in PASI score from baseline, respectively) being crucial benchmarks.

Table 1: Comparison of PASI 75 and PASI 90 Response Rates at Week 16

TreatmentDosagePASI 75 Responders (%)PASI 90 Responders (%)Study
Ropsacitinib 200 mg QD46.733.0NCT03895372[2][3]
Ropsacitinib 400 mg QD73.246.5NCT03895372[2][3]
Deucravacitinib 6 mg QD58.4Not Reported as PrimaryPOETYK PSO-1[4]
Apremilast 30 mg BID35.1Not Reported as PrimaryPOETYK PSO-1[4]
Placebo -14.3Not Reported as PrimaryNCT03895372[4]

QD: Once daily, BID: Twice daily

Table 2: Physician's Global Assessment (PGA) Response

TreatmentDosagesPGA 0/1 (clear or almost clear) (%)Study
Deucravacitinib 6 mg QD53.6POETYK PSO-1[5]
Apremilast 30 mg BID32.1POETYK PSO-1[5]
Placebo -7.2POETYK PSO-1[5]

Data for Ropsacitinib on sPGA 0/1 was not found as a primary reported outcome in the provided search results.

Comparative Safety and Tolerability

Table 3: Overview of Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventRopsacitinib (400 mg QD) (%)Deucravacitinib (6 mg QD) (%)Apremilast (30 mg BID) (%)Placebo (%)
Nasopharyngitis27.719.219.04.5 (Ropsacitinib trial)[3] / 15.5 (Deucravacitinib trial)
Upper Respiratory Tract InfectionNot specified6.04.8Not specified
HeadacheNot specified3.97.1Not specified
DiarrheaNot specified2.414.3Not specified
NauseaNot specified1.212.5Not specified
Increased Blood Pressure11.63Not specifiedNot specified4.35[3]

Note: Direct comparison of adverse event percentages across different trials should be done with caution due to potential differences in study populations and methodologies.

Mechanism of Action: TYK2 Signaling Pathway

Ropsacitinib functions by inhibiting the TYK2 enzyme, which plays a crucial role in the signaling cascade of several pro-inflammatory cytokines. The diagram below illustrates the TYK2 signaling pathway and the point of intervention for TYK2 inhibitors.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT 3. Phosphorylation JAK2->STAT STAT_P pSTAT STAT->STAT_P Gene Pro-inflammatory Gene Transcription STAT_P->Gene 5. Translocation & Transcription Ropsacitinib Ropsacitinib (PF-06826647) Ropsacitinib->TYK2 Inhibition

Caption: TYK2 signaling pathway in psoriasis and the inhibitory action of Ropsacitinib.

Experimental Protocols

Phase IIb Study of Ropsacitinib (NCT03895372)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Ropsacitinib in participants with moderate-to-severe plaque psoriasis.[6]

  • Study Design: Participants were randomized in a 1:1:2:2:2 ratio to receive oral, once-daily Ropsacitinib (50 mg, 100 mg, 200 mg, or 400 mg) or a placebo for 16 weeks. This was followed by a 24-week extension period.[3]

  • Key Inclusion Criteria:

    • Adults aged 18-75 years.

    • Diagnosis of plaque psoriasis for at least 6 months.

    • Psoriasis Area and Severity Index (PASI) score ≥ 12.

    • Static Physician's Global Assessment (sPGA) score of ≥ 3 (moderate or severe).

    • Body surface area (BSA) involvement of ≥ 10%.

  • Key Exclusion Criteria:

    • Non-plaque forms of psoriasis.

    • Clinically significant infection within 6 months of the first dose.

    • Pregnant or breastfeeding females.

  • Primary Endpoint: Proportion of participants achieving a PASI 90 response at week 16.[6]

  • Secondary Endpoints: Proportion of participants achieving PASI 50, PASI 75, and PASI 100 responses, and sPGA of clear or almost clear.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a Phase II clinical trial of an oral psoriasis treatment, based on the design of the Ropsacitinib study.

Experimental_Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization placebo Placebo Group (Once Daily) randomization->placebo 1x dose1 Ropsacitinib 50mg (Once Daily) randomization->dose1 1x dose2 Ropsacitinib 100mg (Once Daily) randomization->dose2 2x dose3 Ropsacitinib 200mg (Once Daily) randomization->dose3 2x dose4 Ropsacitinib 400mg (Once Daily) randomization->dose4 2x treatment_period 16-Week Double-Blind Treatment Period placebo->treatment_period dose1->treatment_period dose2->treatment_period dose3->treatment_period dose4->treatment_period endpoint Primary Endpoint Assessment (PASI 90 at Week 16) treatment_period->endpoint extension 24-Week Extension Period (Active Treatment) endpoint->extension final_assessment Final Efficacy and Safety Assessment extension->final_assessment

Caption: Generalized workflow of a Phase IIb clinical trial for Ropsacitinib in psoriasis.

Conclusion

The available data from clinical trials indicate that Ropsacitinib (PF-06826647) is an efficacious oral treatment for moderate-to-severe plaque psoriasis, particularly at doses of 200 mg and 400 mg once daily. Its mechanism of action, through the inhibition of the TYK2 signaling pathway, is a well-validated target in the treatment of psoriasis. Comparative analysis with other oral agents like Deucravacitinib and Apremilast suggests a competitive efficacy profile. The safety profile appears acceptable, with nasopharyngitis and increased blood pressure being notable adverse events in the higher dose group. Further long-term data from Phase III trials will be crucial to fully establish the benefit-risk profile of Ropsacitinib and its position in the therapeutic landscape for psoriasis. This guide provides a foundational, data-driven comparison to aid in the independent assessment of this investigational compound.

References

Safety Operating Guide

Navigating the Disposal of CP-352664: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like CP-352664 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a clear and reliable framework. This guide offers essential safety and logistical information, including operational and disposal plans, to address procedural questions and build a foundation of trust in laboratory safety protocols.

Core Principles of Chemical Waste Management

The disposal of any chemical, including investigational compounds like this compound, should always prioritize safety and compliance with local, state, and federal regulations. A fundamental principle is to treat all new or uncharacterized compounds with a high degree of caution. The responsibility for proper disposal lies with the generator of the waste.[1]

Key considerations for the disposal of laboratory chemical waste include:

  • Segregation: Never mix different types of chemical waste.[2][3] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases. Waste should be segregated by hazard class, such as flammables, corrosives, oxidizers, and toxics.[4]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][4] This includes the chemical name(s) and approximate concentrations. Unidentified waste creates a significant safety hazard and can be very expensive to dispose of.

  • Containerization: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical(s) they hold.[2][3][5] For instance, corrosive wastes should not be stored in metal cans. Containers should be kept closed except when adding waste.[4]

  • Accumulation: Waste should be accumulated at or near the point of generation.[4][5] There are often limits on the amount of hazardous waste that can be stored in a laboratory and for how long.

Disposal Procedures for this compound

In the absence of specific data for this compound, it should be treated as a potentially hazardous chemical waste. The following step-by-step guidance outlines the recommended disposal procedure.

1. Waste Identification and Characterization:

  • Since the specific hazards of this compound are not detailed, it is prudent to handle it as a bioactive small molecule with potential toxicity.

  • Consider the solvents used to dissolve or react with this compound, as these will also need to be disposed of as part of the waste stream.

2. Segregation and Collection:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless they are compatible. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound." If in solution, list the solvent(s) as well.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

4. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

Quantitative Data Summary for Chemical Waste Disposal

While specific quantitative data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste management.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste; or ≤ 1 quart of liquid acute hazardous waste; or ≤ 1 kg of solid acute hazardous wasteFederal and state regulations limit the quantity of hazardous waste that can be accumulated in a laboratory before it must be moved to a central storage facility.
Container Fill Level Do not fill containers beyond 90% capacity.To allow for vapor expansion and prevent spills during handling and transport.[7]
Empty Container Rinsing Triple rinse with a suitable solvent.[3]To ensure the removal of hazardous residues before the container can be disposed of as non-hazardous waste or recycled. The rinsate must be collected and disposed of as hazardous waste.[3]

Experimental Protocols: Waste Compatibility Testing

While not a routine procedure for every waste stream, a simple compatibility test can be performed under controlled conditions when mixing waste streams is unavoidable and the reactivity is unknown.

Objective: To determine if two or more liquid waste streams can be safely mixed.

Materials:

  • Small glass vials or test tubes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Fume hood

  • The waste streams to be tested

Methodology:

  • In a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a clean, dry vial.

  • Slowly add an equal amount of the second waste stream to the same vial.

  • Observe for any signs of reaction, such as gas evolution, precipitation, color change, or temperature change.

  • If no reaction is observed after a few minutes, gently swirl the vial and continue to observe.

  • If any reaction occurs, the waste streams are incompatible and must not be mixed.

  • If no reaction is observed, the waste streams may be compatible. However, this small-scale test does not guarantee safety on a larger scale. It is always best to avoid mixing waste streams.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Request cluster_5 End: Proper Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate Waste by Type (Solid vs. Liquid) start->segregate Characterize Waste containerize_solid Place in Labeled Solid Waste Container segregate->containerize_solid Solid Waste containerize_liquid Place in Labeled Liquid Waste Container segregate->containerize_liquid Liquid Waste store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store request Contact EHS for Pickup when Container is Full store->request Monitor Fill Level end Waste Disposed of by Licensed Contractor request->end Scheduled Pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these established principles and procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other investigational compounds, fostering a culture of safety and environmental responsibility within the research community.

References

Essential Safety and Operational Guidance for Handling Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical entity "CP-352664" could not be definitively identified in publicly available safety and chemical databases. The following information provides a general framework and best practices for handling new or uncharacterized chemical compounds in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to conduct a thorough risk assessment before handling any new substance.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant handling of novel chemical entities.

Personal Protective Equipment (PPE) Recommendations

A risk-based approach should be taken when selecting appropriate PPE for handling unknown compounds. The following table summarizes recommended PPE based on a preliminary assessment of potential hazards.

Hazard Level AssessmentEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low Hazard / Uncharacterized Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Safety GogglesLaboratory CoatNot generally required if handled in a fume hood
Moderate Hazard (e.g., suspected irritant, moderate toxicity) Chemical Fume HoodChemical-Resistant Gloves (e.g., Butyl rubber)Safety Goggles and Face ShieldChemical-Resistant Lab Coat or ApronNIOSH-approved respirator may be required based on risk assessment
High Hazard (e.g., potent compound, known carcinogen/mutagen) Ventilated Balance Enclosure or GloveboxDouble-Gloving with Chemical-Resistant GlovesSafety Goggles and Face ShieldDisposable Full-Body Suit or GownNIOSH-approved Powered Air-Purifying Respirator (PAPR)

Standard Operating Procedure for Handling Novel Compounds

This protocol outlines a general workflow for the safe handling of a new chemical compound from receipt to disposal.

1. Compound Receipt and Storage: 1.1. Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area. 1.2. Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location. 1.3. Store the compound in a secure, well-ventilated area, segregated from incompatible materials. Follow any specific storage conditions provided (e.g., temperature, light sensitivity).

2. Preparation and Weighing: 2.1. Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. 2.2. Don the appropriate PPE as determined by the risk assessment. 2.3. Use dedicated spatulas and weighing vessels. Tare the weighing vessel on an analytical balance. 2.4. Carefully transfer the desired amount of the compound to the weighing vessel. 2.5. Close the primary container securely and return it to its designated storage location. 2.6. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

3. Solubilization and Use: 3.1. In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound. 3.2. Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date of preparation. 3.3. Use the solution in your experimental procedures, maintaining appropriate engineering controls and PPE.

4. Spill Management: 4.1. In the event of a small spill, alert personnel in the immediate area. 4.2. Absorb the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite). 4.3. Collect the contaminated absorbent material in a sealed, labeled waste container. 4.4. Decontaminate the spill area with an appropriate solvent and cleaning solution. 4.5. For large spills, evacuate the area and contact your institution's EHS department immediately.

5. Waste Disposal: 5.1. Dispose of all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed hazardous waste container. 5.2. Collect all liquid waste containing the compound in a properly labeled, sealed hazardous waste container. Do not mix incompatible waste streams. 5.3. Arrange for the disposal of hazardous waste through your institution's EHS-approved waste management program.

Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling a novel chemical compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection gather_materials Gather Materials & Equipment ppe_selection->gather_materials weighing Weigh Compound in Ventilated Enclosure gather_materials->weighing solubilization Solubilize Compound in Fume Hood weighing->solubilization experiment Perform Experiment solubilization->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination spill_response Execute Spill Response Protocol experiment->spill_response waste_disposal Segregate & Dispose of Hazardous Waste decontamination->waste_disposal documentation Document Experiment & Waste waste_disposal->documentation

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.